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  • Product: Ethyl 4-cyanopentanoate
  • CAS: 62344-97-2

Core Science & Biosynthesis

Foundational

Ethyl 4-cyanopentanoate chemical properties and reactivity

An In-Depth Technical Guide to Ethyl 4-Cyanopentanoate: Properties, Reactivity, and Synthetic Utility Abstract Ethyl 4-cyanopentanoate is a bifunctional organic molecule possessing both a nitrile and an ester group, maki...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 4-Cyanopentanoate: Properties, Reactivity, and Synthetic Utility

Abstract

Ethyl 4-cyanopentanoate is a bifunctional organic molecule possessing both a nitrile and an ester group, making it a valuable and versatile intermediate in advanced organic synthesis. Its unique structural arrangement allows for selective or sequential manipulation of its functional groups, providing access to a wide array of more complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, reactivity, and synthetic applications of ethyl 4-cyanopentanoate, with a particular focus on its utility for researchers, chemists, and professionals in the field of drug development. We will explore its physicochemical characteristics, plausible synthetic routes, and its diverse reactivity profile, including transformations at both the nitrile and ester moieties. The practical applications of this compound as a precursor to valuable scaffolds in medicinal chemistry are also highlighted, underscoring its significance as a key building block in the modern synthetic chemist's toolkit.

Physicochemical and Spectroscopic Profile

Ethyl 4-cyanopentanoate, with the chemical formula C8H13NO2, is a chiral molecule that presents as a liquid at standard conditions.[1] Its structure incorporates a stereocenter at the C4 position, offering potential for enantioselective synthesis. The presence of both a polar nitrile group and a moderately polar ester group governs its solubility and chromatographic behavior.

Chemical and Physical Properties

The following table summarizes the key computed physicochemical properties of ethyl 4-cyanopentanoate.[1][2] Experimental data for properties such as boiling and melting points are not consistently reported in the literature, a common occurrence for specialized chemical intermediates.

PropertyValueSource
IUPAC Name ethyl 4-cyanopentanoatePubChem[1]
CAS Number 62344-97-2PubChem[1]
Molecular Formula C8H13NO2PubChem[1]
Molecular Weight 155.19 g/mol PubChem[1]
Canonical SMILES CCOC(=O)CCC(C)C#NPubChem[1]
InChIKey KKRRMPYSOHFIFP-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.1PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 155.094628657 DaPubChem[1]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ethyl ester group would present as a characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-). The protons on the pentanoate backbone would appear as complex multiplets in the aliphatic region. A multiplet corresponding to the single proton at the C4 chiral center would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would clearly show a signal for the nitrile carbon (C≡N) around 120 ppm and a signal for the ester carbonyl carbon (C=O) around 170 ppm. The remaining six aliphatic carbons would appear in the upfield region of the spectrum.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a powerful tool for identifying the key functional groups. A sharp, intense absorption band is expected around 2240 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.[3] A strong absorption band around 1735 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group.[3] The C-H stretching of the aliphatic chain would be observed around 2850-3000 cm⁻¹.

Synthesis and Manufacturing Considerations

The synthesis of ethyl 4-cyanopentanoate is not as commonly documented as that of simpler analogs like ethyl cyanoacetate. However, a logical and efficient synthetic strategy can be designed based on well-established principles of organic chemistry, specifically the conjugate addition of a cyanide nucleophile to an α,β-unsaturated ester.

Proposed Synthetic Workflow: Conjugate Addition

The most direct approach involves the Michael addition of a cyanide source, such as sodium cyanide or trimethylsilyl cyanide (TMSCN), to ethyl crotonate (ethyl but-2-enoate). This reaction constructs the carbon skeleton and introduces the two key functional groups in a single, atom-economical step. The choice of cyanide source and catalyst is critical for ensuring high yield and minimizing side reactions. Using a catalytic amount of a weak base or a Lewis acid can facilitate the reaction.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Quenching & Workup cluster_3 Step 4: Purification Ethyl_Crotonate Ethyl Crotonate Reactor Inert Atmosphere Reactor (N₂ or Ar) Ethyl_Crotonate->Reactor Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reactor Addition Controlled Addition (0°C to RT) Reactor->Addition Mixture from Step 1 Cyanide_Source Cyanide Source (e.g., NaCN, TMSCN) Cyanide_Source->Addition Catalyst Catalyst (optional) (e.g., Yb(OTf)₃, weak base) Catalyst->Addition Quench Aqueous Quench (e.g., NH₄Cl solution) Addition->Quench Crude Reaction Mixture Extraction Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying Agent (e.g., MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification_Method Purification (Vacuum Distillation or Column Chromatography) Evaporation->Purification_Method Final_Product Ethyl 4-cyanopentanoate Purification_Method->Final_Product

Caption: Proposed workflow for the synthesis of ethyl 4-cyanopentanoate.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure derived from standard methodologies for conjugate additions.

  • Reactor Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with ethyl crotonate (1.0 eq.) and an appropriate anhydrous solvent (e.g., THF). The solution is cooled to 0°C in an ice bath.

  • Reagent Addition: The cyanide source (e.g., TMSCN, 1.2 eq.) and a suitable catalyst are added dropwise to the stirred solution, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material. The self-validating aspect of this step is the clear disappearance of the starting material spot/peak and the appearance of a new, single major product spot/peak.

  • Workup and Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel.

  • Extraction and Isolation: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure ethyl 4-cyanopentanoate. The purity can be confirmed by NMR and GC-MS analysis.

Chemical Reactivity and Mechanistic Pathways

The synthetic power of ethyl 4-cyanopentanoate lies in the orthogonal reactivity of its two functional groups. This allows for a diverse range of chemical transformations, making it a valuable node in complex synthetic routes.

Reactivity_Map cluster_nitrile Reactions at the Nitrile Group cluster_ester Reactions at the Ester Group cluster_dual Reactions of Both Groups ECP Ethyl 4-Cyanopentanoate Amine 5-Aminohexanoic Acid Ethyl Ester (Primary Amine) ECP->Amine Reduction (e.g., H₂, Raney Ni or LiAlH₄) CarboxylicAcid Pentanedioic Acid Monoethyl Ester (Dicarboxylic Acid Derivative) ECP->CarboxylicAcid Acid Hydrolysis (H₃O⁺, Δ) Ketone Ethyl 4-acetylpentanoate (Ketone) ECP->Ketone 1. Grignard (CH₃MgBr) 2. H₃O⁺ PrimaryAlcohol 5-Cyanohexan-1-ol (Primary Alcohol) ECP->PrimaryAlcohol Reduction (e.g., LiAlH₄, careful control) TertiaryAlcohol 6-Cyano-2-methylheptan-2-ol (Tertiary Alcohol) ECP->TertiaryAlcohol Grignard (2 eq. CH₃MgBr) 2. H₃O⁺ Lactam Piperidin-2-one Derivative Amine->Lactam Intramolecular Cyclization (Heat) AminoAlcohol 6-Aminohexan-1-ol PrimaryAlcohol->AminoAlcohol Nitrile Reduction (H₂, Raney Ni)

Caption: Reactivity map of ethyl 4-cyanopentanoate showing key transformations.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into amines, carboxylic acids, amides, and ketones.

  • Reduction to Primary Amines: The nitrile can be readily reduced to a primary amine using various reagents. Catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or a Platinum catalyst) or chemical reduction with strong hydrides like Lithium Aluminum Hydride (LiAlH₄) yields the corresponding 5-aminohexanoic acid ethyl ester. This transformation is fundamental for introducing a basic nitrogen atom, often a key pharmacophore in drug molecules.

  • Hydrolysis to Carboxylic Acids: Under strong acidic or basic conditions with heating, the nitrile group undergoes hydrolysis.[4] Acid-catalyzed hydrolysis (e.g., with aqueous HCl or H₂SO₄) will convert the nitrile to a carboxylic acid and also hydrolyze the ester, ultimately yielding 2-methylglutaric acid. Careful, stepwise hydrolysis is possible to favor the formation of the corresponding amide or the dicarboxylic acid monoester.[5]

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile.[6][7] The initial product is an imine salt, which upon aqueous workup hydrolyzes to a ketone. For example, reacting ethyl 4-cyanopentanoate with methylmagnesium bromide followed by hydrolysis would yield ethyl 4-acetylpentanoate.

Reactions at the Ester Group

The ester group undergoes the classic reactions expected of this functionality.

  • Saponification: Treatment with an aqueous base, such as sodium hydroxide, followed by acidification will hydrolyze the ester to the corresponding 4-cyanopentanoic acid.[4] This unmasks a carboxylic acid group, which is useful for peptide couplings or further derivatization.

  • Reduction to Primary Alcohols: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol, affording 5-cyanohexan-1-ol. It is important to note that LiAlH₄ will also reduce the nitrile group, so selective reduction of the ester requires milder reagents like sodium borohydride, although this is often slow, or by first protecting the nitrile.

  • Addition of Organometallic Reagents: The ester reacts with two equivalents of a Grignard or organolithium reagent to produce a tertiary alcohol after acidic workup. For instance, treatment with excess methylmagnesium bromide would yield 6-cyano-2-methylheptan-2-ol.

Applications in Research and Drug Development

The true value of ethyl 4-cyanopentanoate for drug development professionals lies in its role as a versatile scaffold. The ability to selectively modify either the nitrile or the ester end of the molecule, or to use them in concert for cyclization reactions, provides access to a rich variety of molecular frameworks.

  • Synthesis of Heterocycles: Many important drug classes are based on heterocyclic rings.[8] The derivatives of ethyl 4-cyanopentanoate are ideal precursors for such structures. For example, reduction of the nitrile to an amine, followed by intramolecular cyclization (often thermally or base-catalyzed), can lead to the formation of substituted piperidinones (lactams), a common motif in medicinal chemistry.

  • Building Block for Complex Molecules: The compound serves as a C6 building block with functional groups at positions 1 and 5. This is a common structural pattern in natural products and synthetic drugs. The functional groups can be used as handles to connect to other parts of a larger molecule. For instance, the carboxylic acid derived from ester hydrolysis can be coupled with an amine to form a larger amide, a key reaction in peptide and small molecule synthesis.[9]

  • Precursor for Diamines and Amino Alcohols: By performing sequential or tandem reduction of both the nitrile and the ester groups, one can synthesize 1,6-diamines or 1,6-amino alcohols. These are important linkers and building blocks for creating polymers, chelating agents, and pharmacologically active molecules.

Safety and Handling

As with any cyano-containing compound, ethyl 4-cyanopentanoate must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazards: While a specific Safety Data Sheet (SDS) is not widely available, related compounds like ethyl cyanoacetate are known to be harmful if swallowed, inhaled, or in contact with skin.[10][11] They can cause skin and serious eye irritation.[10][11] Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.

Conclusion

Ethyl 4-cyanopentanoate is a highly functionalized and synthetically versatile molecule that serves as a powerful intermediate for chemical research and pharmaceutical development. Its dual reactivity allows for a wide range of selective transformations, providing efficient pathways to valuable molecular scaffolds, including heterocycles, amino acids, and complex substituted alkanes. Understanding the distinct reactivity of its nitrile and ester groups enables the rational design of synthetic routes to novel compounds, solidifying its role as an important building block for addressing challenges in modern drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14418314, Ethyl 4-cyanopentanoate. Retrieved from [Link].

  • Wikipedia (n.d.). Ethyl cyanoacetate. Retrieved from [Link].

  • The Royal Society of Chemistry (n.d.). Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). Retrieved from [Link].

  • Al-Mousawy, S. M., et al. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. HETEROCYCLES, 78(8), 2053-2062. Retrieved from [Link].

  • LookChem (2025). 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobenzoate. Retrieved from [Link].

  • Rolland, M., et al. (2020). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules, 53(15), 6435-6445. Retrieved from [Link].

  • Google Patents (2001). US6551804B2 - Process for preparing 4-cyanopentanoic acid.
  • ARKIVOC (2018). Supplementary Material Concise Asymmetric Syntheses of (S)-ethyl 4-methyloctanoate and its Acid: Aggregation Pheromones of. Retrieved from [Link].

  • Organic Syntheses (n.d.). ethyl cyanoacetate. Retrieved from [Link].

  • Digital Journal (2024). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. Retrieved from [Link].

  • The Role of Ethyl Cyanoacetate in Modern Pharmaceutical Synthesis (2026). Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Ethyl cyanoacetate - NIST WebBook. Retrieved from [Link].

  • University of Rochester (n.d.). Basic Organometallic Reactions. Retrieved from [Link].

  • Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Critical Reviews in Analytical Chemistry, 53(4), 939-952. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Javed-Ahmad/8d5f3d4b65a5e7b2e3c1b6d0c0e5a8c9e0a0a1e0]([Link].

  • ChemRadar (n.d.). CAS Substance Database - 4-cyano-2-oxopentanoate. Retrieved from [Link].

  • ResearchGate (2026). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link].

  • Market Research Future (2026). Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. Retrieved from [Link].

  • Google Patents (2013). US20130253213A1 - Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound.
  • Master Organic Chemistry (2016). Reaction Map: Reactions of Organometallics. Retrieved from [Link].

  • Google Patents (n.d.). CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester.
  • Chemistry LibreTexts (2019). 18.9: Organometallic Reagents. Retrieved from [Link].

  • Felton, D. G. I. (1955). Some reactions of ethyl cyanoacetate. Journal of the Chemical Society (Resumed), 515-519. Retrieved from [Link].

  • ResearchGate (n.d.). FT-ir of (a) 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (b) Peg... Retrieved from [Link].CTA-and-c_fig1_355208945).

Sources

Exploratory

Synthesis and characterization of Ethyl 4-cyanopentanoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-cyanopentanoate Abstract: This technical guide provides a comprehensive overview of a robust and modern synthetic route to Ethyl 4-cyanopentano...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-cyanopentanoate

Abstract: This technical guide provides a comprehensive overview of a robust and modern synthetic route to Ethyl 4-cyanopentanoate, a versatile bifunctional molecule with significant potential in pharmaceutical and specialty chemical synthesis. Starting from the readily available bio-based platform chemical, ethyl levulinate, this guide details a two-step process involving the formation of a tosylhydrazone intermediate, followed by a copper-catalyzed cyanation. The rationale behind the chosen methodology emphasizes safety, efficiency, and scalability. Furthermore, this document provides a thorough guide to the structural characterization of the final product and key intermediate, outlining the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). All protocols are designed to be self-validating, and mechanistic discussions are included to provide a deeper understanding of the chemical transformations. This guide is intended for researchers, chemists, and process development professionals in the fields of organic synthesis and drug discovery.

Introduction: The Utility of γ-Cyanoesters

Ethyl 4-cyanopentanoate is a valuable organic intermediate possessing two distinct and synthetically useful functional groups: an ethyl ester and a nitrile. The strategic placement of the nitrile group at the γ-position relative to the ester carbonyl opens up a wide array of possibilities for subsequent chemical modifications. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of various heterocyclic systems, which are prevalent scaffolds in many pharmaceutical compounds.[1][2] Its parent structure, derived from levulinic acid, positions it as a derivative of a key bio-based platform chemical, making it an attractive target for sustainable chemistry initiatives.[3][4] This guide presents a reliable pathway for its synthesis and a detailed framework for its characterization.

Strategic Overview of the Synthesis

The conversion of a ketone to a nitrile is a fundamental transformation in organic synthesis. Our selected strategy begins with ethyl 4-oxopentanoate (more commonly known as ethyl levulinate), a commodity chemical. The synthesis proceeds via a two-step sequence, as illustrated below. This pathway is chosen for its high efficiency and the use of a modern, safer cyanation method that avoids highly toxic cyanide reagents like HCN or KCN in favor of a more stable and less hazardous source.[5][6]

Synthesis_Workflow A Ethyl Levulinate (Starting Material) B Ethyl 4-oxopentanoate tosylhydrazone (Intermediate) A->B Step 1: Tosylhydrazine, MeOH, 70°C C Ethyl 4-cyanopentanoate (Final Product) B->C Step 2: KSCN, CuI, DBU, 80°C, O₂

Figure 1: Overall synthetic workflow from ethyl levulinate.

Pillar 1: Expertise & Experience - The Rationale

The conversion of the ketone in ethyl levulinate to a nitrile is the core challenge. A direct conversion is often difficult. The chosen approach, via a tosylhydrazone intermediate, is a classic and reliable method to activate the carbonyl position.[7] The subsequent cyanation step employs a copper-catalyzed reaction with potassium thiocyanate (KSCN) as the cyanide source. This modern protocol is advantageous as it operates under relatively mild conditions, uses an inexpensive copper catalyst, and replaces acutely toxic cyanide salts with the much less toxic KSCN, enhancing laboratory safety.[8][9]

Detailed Experimental Protocols

These protocols are designed to be self-validating. In-process checks using Thin-Layer Chromatography (TLC) are highly recommended to monitor reaction completion before proceeding to work-up and purification.

Step 1: Synthesis of Ethyl 4-oxopentanoate tosylhydrazone (Intermediate 1)

This procedure details the condensation reaction to form the key tosylhydrazone intermediate. The formation of a hydrazone from a ketone is a robust and high-yielding reaction.[7]

Materials:

  • Ethyl 4-oxopentanoate (1.0 eq)

  • p-Toluenesulfonylhydrazide (1.0 eq)

  • Methanol (MeOH)

  • Petroleum Ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-oxopentanoate (1.0 eq) and p-toluenesulfonylhydrazide (1.0 eq).

  • Add methanol to dissolve the reactants (approx. 1.5 mL per 1 mmol of ketone).

  • Stir the mixture and heat to 70 °C. The reaction is typically complete within 30-90 minutes, during which the tosylhydrazone product will precipitate as a white solid.[7]

  • Monitor the reaction by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate) until the starting ketone spot has been completely consumed.

  • Once complete, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filter the white precipitate and wash the solid thoroughly with cold petroleum ether (2x) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield Ethyl 4-oxopentanoate tosylhydrazone as a stable, white crystalline solid.

Step 2: Copper-Catalyzed Synthesis of Ethyl 4-cyanopentanoate (Product 2)

This protocol uses a modern, copper-catalyzed approach for the cyanation of the tosylhydrazone intermediate.[8]

Materials:

  • Ethyl 4-oxopentanoate tosylhydrazone (1.0 eq, from Step 1)

  • Potassium thiocyanate (KSCN) (2.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • p-Toluenesulfinic acid hydrate (PTSH) (1.0 eq)

  • 4 Å Molecular Sieves

  • Acetonitrile (MeCN) / N-Methyl-2-pyrrolidone (NMP) (2:1 solvent mixture)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction tube or flask, add Ethyl 4-oxopentanoate tosylhydrazone (1.0 eq), KSCN (2.5 eq), CuI (0.1 eq), PTSH (1.0 eq), and activated 4 Å molecular sieves.

  • Add the MeCN/NMP (2:1) solvent mixture.

  • Add DBU (2.0 eq) to the mixture.

  • Seal the vessel and stir the mixture at 80 °C under an atmosphere of oxygen (a balloon is sufficient) for approximately 7 hours.[8]

  • Monitor the reaction by TLC until the tosylhydrazone spot has disappeared.

  • Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., starting from 20:1 to 10:1) to afford the pure Ethyl 4-cyanopentanoate.[8]

Mechanistic Insights

A core tenet of scientific integrity is understanding the underlying principles of a reaction. The mechanisms for both steps are well-established.

Mechanism cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Copper-Catalyzed Cyanation Ketone Ethyl Levulinate Protonation Protonation of Carbonyl Oxygen Ketone->Protonation H⁺ cat. Tosylhydrazine Tosylhydrazine Attack Nucleophilic Attack by Hydrazine Tosylhydrazine->Attack Protonation->Attack Dehydration Loss of H₂O Attack->Dehydration Hydrazone Tosylhydrazone Dehydration->Hydrazone Hydrazone_start Tosylhydrazone Diazo Diazo Intermediate Hydrazone_start->Diazo Base (DBU) CuCarbene Copper Carbene Complex Diazo->CuCarbene Cu(I) Insertion Migratory Insertion of Cyanide CuCarbene->Insertion SCN⁻ Protonation2 Protonation Insertion->Protonation2 Product Ethyl 4-cyanopentanoate Protonation2->Product H⁺ source

Figure 2: Simplified mechanistic pathways.
  • Tosylhydrazone Formation: This is a classic acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of the ethyl levulinate, making the carbonyl carbon more electrophilic. The terminal nitrogen of tosylhydrazine then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step eliminates a molecule of water to form the stable C=N double bond of the tosylhydrazone.

  • Copper-Catalyzed Cyanation: The base (DBU) first deprotonates the tosylhydrazone, leading to the in-situ formation of a diazo intermediate. This diazo compound reacts with the Cu(I) catalyst to form a copper carbene species. The thiocyanate ion (SCN⁻) serves as the cyanide source. A proposed mechanism involves the formation of a Cu(I)CN species which then undergoes migratory insertion into the copper carbene. The resulting intermediate is then protonated during work-up to release the final nitrile product and regenerate the copper catalyst.[8]

Characterization and Data Analysis

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for the starting material, intermediate, and final product. These predictions are based on established chemical shift and absorption frequency principles.

Table 1: Key Spectroscopic Data for Ethyl 4-oxopentanoate (Starting Material)

Technique Functional Group Expected Signal / Value Rationale / Comments
¹H NMR -O-CH₂ -CH₃ ~4.1 ppm (quartet) Deshielded by adjacent ester oxygen.
-CH₂-CH₂ -C=O ~2.7 ppm (triplet) Adjacent to carbonyl group.
-CH₂ -CH₂-C=O ~2.5 ppm (triplet) Further from carbonyl, slightly upfield.
-C(=O)-CH₃ ~2.2 ppm (singlet) Methyl ketone singlet.
-O-CH₂-CH₃ ~1.2 ppm (triplet) Standard ethyl group methyl.
¹³C NMR C =O (Ester) ~173 ppm Typical chemical shift for an ester carbonyl.
C =O (Ketone) ~207 ppm Typical chemical shift for a ketone carbonyl.
-O-CH₂ - ~60 ppm Standard for an ethyl ester.
IR (cm⁻¹) C=O (Ester) ~1735 cm⁻¹ Strong, sharp absorption.
C=O (Ketone) ~1715 cm⁻¹ Strong, sharp absorption, distinct from ester.

| MS (EI) | [M]⁺ | m/z = 144.17 | Molecular ion peak. |

Table 2: Predicted Spectroscopic Data for Ethyl 4-oxopentanoate tosylhydrazone (Intermediate 1)

Technique Functional Group Expected Signal / Value Rationale / Comments
¹H NMR Aromatic-H (Tosyl) ~7.8 & ~7.3 ppm (2 doublets) Ortho and meta protons on the tosyl group.
-NH- ~8.0-9.0 ppm (broad singlet) Exchangeable proton, position can vary.
-O-CH₂ -CH₃ ~4.1 ppm (quartet)
Aromatic-CH₃ (Tosyl) ~2.4 ppm (singlet)
-C(=N)-CH₃ ~1.9 ppm (singlet) Methyl group attached to the C=N bond.
¹³C NMR C =O (Ester) ~173 ppm
C =N ~155-160 ppm Iminic carbon.
Aromatic C (Tosyl) ~127-145 ppm Multiple signals expected.
C -N (Nitrile) ~118-125 ppm
IR (cm⁻¹) -NH- ~3200 cm⁻¹ Broad absorption.
C=O (Ester) ~1730 cm⁻¹
C=N ~1640 cm⁻¹ Weaker than C=O.
S=O (Sulfone) ~1340 & ~1160 cm⁻¹ Two strong, characteristic stretches.

| MS (EI) | [M]⁺ | m/z = 312.12 | Molecular ion for C₁₄H₂₀N₂O₄S. |

Table 3: Predicted Spectroscopic Data for Ethyl 4-cyanopentanoate (Product 2)

Technique Functional Group Expected Signal / Value Rationale / Comments
¹H NMR -O-CH₂ -CH₃ ~4.1 ppm (quartet, 2H) Standard ethyl ester methylene.
-CH(CN )-CH₃ ~2.8 ppm (sextet, 1H) Methine proton split by adjacent CH₂ and CH₃.
-CH₂ -CH(CN)- ~2.4 ppm (triplet, 2H) Methylene adjacent to the ester carbonyl.
-CH₂-CH₂ -CH- ~2.0 ppm (multiplet, 2H) Methylene at C3.
-CH(CN)-CH₃ ~1.4 ppm (doublet, 3H) Methyl group split by the methine proton.
-O-CH₂-CH₃ ~1.2 ppm (triplet, 3H) Standard ethyl ester methyl.
¹³C NMR C =O (Ester) ~172 ppm Ester carbonyl carbon.
C ≡N (Nitrile) ~120 ppm Quaternary carbon of the nitrile group.
-O-CH₂ - ~61 ppm Methylene carbon of the ethyl ester.
-CH -CN ~27 ppm Methine carbon bearing the nitrile.
IR (cm⁻¹) C≡N (Nitrile) ~2245 cm⁻¹ Sharp, medium intensity absorption. Characteristic.
C=O (Ester) ~1735 cm⁻¹ Strong, sharp absorption.
C-O (Ester) ~1200 cm⁻¹ Strong absorption.
MS (EI) [M]⁺ m/z = 155.19 Molecular ion peak corresponding to C₈H₁₃NO₂.[8]

| | Key Fragment | m/z = 110 | Loss of ethoxy group (-OC₂H₅). |

Applications and Future Directions

Ethyl 4-cyanopentanoate is not just a synthetic target but a versatile building block. Its bifunctional nature makes it an ideal precursor for:

  • Pharmaceutical Scaffolds: The nitrile can be readily converted into amines or tetrazoles, and the ester can be hydrolyzed or aminated, allowing for the rapid generation of diverse compound libraries for drug screening.

  • Advanced Polymers: As a monomer or chain-transfer agent, it can introduce polarity and reactive sites into polymer backbones. The related 4-cyanopentanoic acid dithiobenzoate is a known RAFT agent in polymer chemistry.

  • Agrochemicals: Many pesticides and herbicides contain nitrile and ester functionalities, making this compound a potential starting point for new active ingredients.

Conclusion

This guide has outlined a reliable and modern two-step synthesis of Ethyl 4-cyanopentanoate from ethyl levulinate. The methodology prioritizes safety and efficiency by employing a copper-catalyzed cyanation of a tosylhydrazone intermediate. Detailed protocols and mechanistic insights have been provided to ensure reproducibility and a fundamental understanding of the process. Furthermore, a comprehensive framework for the spectroscopic characterization of the product has been established, providing researchers with the necessary data to verify synthetic success. The utility of Ethyl 4-cyanopentanoate as a versatile chemical intermediate positions it as a valuable tool for innovation in medicinal chemistry and materials science.

References

Click to expand
  • Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. Organic Chemistry Portal. Available at: [Link]

  • Huang, Y., Yu, Y., Zhu, Z., Zhu, C., Cen, J., Li, X., Wu, W., & Jiang, H. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the “CN” Source. The Journal of Organic Chemistry, 82(15), 7621–7627. Available at: [Link]

  • This journal is © The Royal Society of Chemistry and the Centre National de la Recherche Scientifique 2019. Royal Society of Chemistry. Available at: [Link]

  • Preparation of Nitriles. Chemistry Steps. Available at: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

  • Huang, Y., et al. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the “CN” Source. ACS Publications. Available at: [Link]

  • General Procedure for N-Tosylhydrazones. ACS Publications. Available at: [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]

  • Ethyl 4-cyanobenzoate. PubChem. Available at: [Link]

  • Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. PubMed. Available at: [Link]

  • 1 H nMr spectrum of (a) 4-cyanopentanoic acid dithiobenzoate (b) CTa-Peg-CTa macro raFT agent. ResearchGate. Available at: [Link]

  • Aqueous one-pot synthesis of epoxy-functional diblock copolymer worms from a single monomer - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. DOI. Available at: [Link]

  • Ethyl 4-cyanopentanoate. PubChem. Available at: [Link]

  • ETHYL 4-OXOPENTANOATE | CAS 539-88-8. Matrix Fine Chemicals. Available at: [Link]

  • NMR examples explained: ethyl 4-oxopentanoate. Tes. Available at: [Link]

  • Ethyl levulinate. PubChem. Available at: [Link]

  • Preparation of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Ethyl 2-cyano-4-methylpentanoate. PubChem. Available at: [Link]

  • Mass spectrum of ethyl-4,4-dicyano-2,2-diethyl-3-methyl-3-butenoate. ResearchGate. Available at: [Link]

  • Intensification of Processes for the Production of Ethyl Levulinate Using AlCl3·6H2O. MDPI. Available at: [Link]

  • Supplementary Material Concise Asymmetric Syntheses of (S)-ethyl 4-methyloctanoate and its Acid: Aggregation Pheromones of - arkat usa. ARKAT USA, Inc.. Available at: [Link]

  • Ethyl cyanoacetate. NIST WebBook. Available at: [Link]

  • Ethyl cyanoacetate. NIST WebBook. Available at: [Link]

  • INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia. Available at: [Link]

  • A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate. MDPI. Available at: [Link]

  • CATALYTIC REACTION STUDY OF LEVULINIC ACID ESTERIFICATION TO ETHYL LEVULINATE USING MODIFIED CARBON CATALYST AND ACIDIC DES. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Production of Bioadditive Ethyl Levulinate in the Catalytic Membrane Reactor. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Direct Production of Ethyl Levulinate from Carbohydrates Catalyzed by H-ZSM-5 Supported Phosphotungstic Acid. BioResources. Available at: [Link]

  • Ethyl 4-oxopentanoate. Chemsrc. Available at: [Link]

  • infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available at: [Link]

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Foundational

Technical Monograph: Physicochemical Profiling and Handling of Ethyl 4-cyanopentanoate

Executive Summary Ethyl 4-cyanopentanoate (CAS: 62344-97-2), also referred to as ethyl 4-cyanovalerate, is a bifunctional aliphatic compound featuring both an ester linkage and a terminal nitrile group. In the realm of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyanopentanoate (CAS: 62344-97-2), also referred to as ethyl 4-cyanovalerate, is a bifunctional aliphatic compound featuring both an ester linkage and a terminal nitrile group. In the realm of advanced macromolecular design and drug development, it serves as a critical intermediate. Most notably, it is utilized as a precursor for synthesizing nitroxide-functional azo-initiators required for sequential normal and living radical polymerization techniques[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will explore the causality behind the physical properties of Ethyl 4-cyanopentanoate—specifically its boiling point and density—and provide self-validating experimental protocols for characterizing this compound in a highly regulated laboratory environment.

Quantitative Physicochemical Data

The dual functionality of Ethyl 4-cyanopentanoate significantly influences its physical behavior. The strong dipole moment of the cyano group (-C≡N) combined with the hydrogen-bond accepting nature of the ester carbonyl results in strong intermolecular forces.

Below is a consolidated table of its core physical and computational properties:

PropertyValueReference / Source
Chemical Name Ethyl 4-cyanopentanoate2[2]
CAS Number 62344-97-22[2]
Molecular Formula C₈H₁₃NO₂2[2]
Molecular Weight 155.19 g/mol 2[2]
Exact Mass 155.0946 Da2[2]
Topological Polar Surface Area 50.1 Ų2[2]
Boiling Point (Reduced Pressure) 77–81 °C (at 2.0 mmHg)3[3]
Density (d₄²⁰) 0.939–0.962 g/cm³ (at 20 °C)3[3]

Mechanistic Causality in Physical Properties

Understanding the "why" behind these physical properties is essential for safe and efficient chemical handling:

  • Thermal Degradation vs. Boiling Point: At atmospheric pressure (760 mmHg), the theoretical boiling point of Ethyl 4-cyanopentanoate exceeds 210 °C. However, heating aliphatic cyanoesters to such extremes induces thermal decyanation or unwanted polymerization. Consequently, researchers must manipulate the thermodynamic environment by applying a vacuum. Lowering the system pressure to 2.0 mmHg reduces the boiling point to a stable 77–81 °C[3], allowing for safe vaporization without breaking covalent bonds.

  • Density and Stoichiometric Precision: The density of this compound (~0.95 g/cm³ at 20 °C) is slightly lower than water. In continuous-flow chemistry or large-scale batch synthesis, reagents are often dosed volumetrically via syringe pumps. Because density is inversely proportional to thermal expansion, failing to account for laboratory temperature fluctuations will result in stoichiometric drift, directly impacting the yield of downstream azo-initiators.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Reduced-Pressure Fractional Distillation (Boiling Point Verification)

Causality: A Vigreux column is utilized to provide theoretical plates, ensuring the physical separation of the target cyanoester from unreacted precursors (e.g., ethyl 4-bromopentanoate) based on vapor pressure differentials.

  • Apparatus Assembly: Equip a clean, dry 250 mL round-bottom flask with a 20 cm Vigreux column, a short-path distillation head, and a vacuum pump integrated with a liquid nitrogen cold trap.

  • Vacuum Initiation: Gradually lower the system pressure to exactly 2.0 mmHg. Do not apply heat until the pressure stabilizes to prevent bumping.

  • Fractionation: Submerge the boiling flask in a silicone oil bath. Slowly ramp the temperature. Discard the initial fore-run (impurities with higher vapor pressure).

  • Collection: Collect the main fraction when the vapor temperature stabilizes at the 77–81 °C plateau.

  • Self-Validation Step: The system validates itself through thermodynamic equilibrium; a stable temperature plateau indicates a pure phase transition. Post-distillation, run a GC-FID analysis. A single peak representing >98% total area confirms successful isolation[4].

Protocol 2: High-Precision Density Determination via Pycnometry

Causality: Precise density values are required for molar equivalent calculations. Strict thermal regulation is mandatory to prevent volume expansion artifacts.

  • Calibration: Clean a 10 mL Gay-Lussac pycnometer. Fill it with HPLC-grade water and equilibrate it in a thermostatic water bath set precisely to 20.0 °C for 15 minutes.

  • Baseline Validation (Self-Validation): Weigh the water-filled pycnometer on an analytical balance (0.1 mg precision). Calculate the density. Proceed only if the calculated density of the water matches the theoretical value (0.9982 g/cm³) within a 0.05% margin of error.

  • Measurement: Dry the pycnometer thoroughly. Fill it with the distilled Ethyl 4-cyanopentanoate, equilibrate at 20.0 °C, insert the capillary stopper, and carefully wipe away any displaced liquid.

  • Calculation: Weigh the filled pycnometer. Subtract the empty flask weight to find the mass of the cyanoester, then divide by the calibrated volume ( ρ=m/V ). The result should fall between 0.939 and 0.962 g/cm³ [3].

Visualizations of Workflows and Pathways

To map the logical relationships of the protocols and the downstream applications of Ethyl 4-cyanopentanoate, the following diagrams have been generated.

Workflow for the distillation and density validation of Ethyl 4-cyanopentanoate.

Synthetic pathway from Ethyl 4-cyanopentanoate to block copolymers via azo-initiators.

References

  • PubChem - NIH : Ethyl 4-cyanopentanoate | C8H13NO2 | CID 14418314 - Chemical and Physical Properties. URL:[Link]

  • Macromolecules (ACS Publications) : Block Copolymer Preparation Using Sequential Normal/Living Radical Polymerization Techniques. URL:[Link]

  • ChemSynthesis Database : ethyl 4-cyanopentanoate - C8H13NO2, density, melting point, boiling point, structural formula, synthesis. URL:[Link]

  • Kyoto University Research Bulletin : Synthesis of e-Caprolactam from Acetylene (Sango KUNICHIKA and Yasumasa SAKAKIBARA). URL:[Link]

Sources

Exploratory

Ethyl 4-Cyanopentanoate: Structural Dynamics and Applications in Advanced Polymer Synthesis

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary Ethyl 4-cyanopentanoate (CAS: 62344-97-2) is a bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

Ethyl 4-cyanopentanoate (CAS: 62344-97-2) is a bifunctional organic molecule that serves as a highly versatile building block in organic synthesis and macromolecular engineering[1]. Featuring both an ethyl ester and a strategically positioned cyano group, this compound is critically valued by researchers for designing specialized azo-initiators. These initiators are foundational to sequential normal/living radical polymerizations and the architectural control of hyperbranched polymer coatings[2][3]. This guide provides an authoritative analysis of its physicochemical properties, mechanistic utility, and field-proven experimental protocols.

Physicochemical Profiling & Structural Analysis

Understanding the reactivity of ethyl 4-cyanopentanoate requires a close examination of its structural parameters.

Table 1: Key Physicochemical Properties of Ethyl 4-cyanopentanoate

PropertyValue
IUPAC Name Ethyl 4-cyanopentanoate
CAS Registry Number 62344-97-2
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Exact Mass 155.0946 Da
SMILES CCOC(=O)CCC(C)C#N
InChIKey KKRRMPYSOHFIFP-UHFFFAOYSA-N

Data synthesized from standardized chemical databases[1][4].

Structural Causality in Reactivity: The molecule consists of a pentanoate backbone with an ethyl ester at C1 and a cyano (-C≡N) group at C4.

  • The Ester Linkage: Provides high solubility in organic solvents (e.g., methylene chloride, toluene) and serves as a functional handle for transesterification or condensation reactions[5].

  • The Cyano Group: The electron-withdrawing nature of the nitrile group is paramount. When derivatives of this compound undergo thermal decomposition to form radicals, the cyano group stabilizes the adjacent carbon-centered radical through resonance. This thermodynamic stabilization is the driving force that makes cyanopentanoate derivatives exceptionally efficient as radical initiators[3].

Mechanistic Role in Sequential Normal/Living Radical Polymerization

In the development of complex block copolymers (e.g., polystyrene-b-polyacrylates), traditional anionic polymerization often fails due to functional group incompatibility. To circumvent this, researchers utilize sequential normal/living radical polymerization[3].

Ethyl 4-cyanopentanoate derivatives, such as the acid chloride of azobis(cyanovaleric acid), are condensed with benzyloxyamines to form nitroxide-functional azo-initiators (e.g., 4,4'-azobis[2-phenyl-2-(2,2,6,6-tetramethyl-1-piperidinyloxy)ethyl 4-cyanopentanoate])[3].

Mechanistic Insight: Upon heating to 90–100 °C, the azo core decomposes, releasing nitrogen gas and generating two cyano-stabilized alkyl radicals. These primary radicals initiate the polymerization of the first monomer block. Concurrently, the nitroxide (TEMPO) moiety acts as a reversible capping agent, enabling "living" or controlled chain growth for subsequent blocks, preventing premature termination[3].

G A Azo-Initiator (Cyanopentanoate Deriv.) B Thermal Cleavage (90-100°C) A->B C Cyano-Alkyl Radical (Resonance Stabilized) B->C N2 Gas Release D Monomer Addition (Propagation) C->D E Living Polymer Chain (Nitroxide Capped) D->E Reversible Capping

Mechanistic pathway of azo-initiator thermal decomposition and controlled radical polymerization.

Experimental Protocol: Synthesis of Nitroxide-Functional Azo-Initiators

The following protocol details the synthesis of a nitroxide-functional azo-initiator using cyanopentanoate derivatives, adapted from established macromolecular methodologies[5]. As an application scientist, I emphasize the causality of each step to ensure a self-validating, reproducible workflow.

Reagents & Equipment:

  • Hydroxy-functional benzyloxyamine (12 mmol)

  • Acid chloride of azobis(cyanovaleric acid) (5 mmol)

  • Pyridine (10 mmol)

  • Anhydrous Methylene Chloride (CH₂Cl₂)

  • 100 mL round-bottomed flask with magnetic stirrer and N₂ inlet.

Step-by-Step Methodology:

  • System Purging: Purge the 100 mL flask with nitrogen.

    • Causality: Oxygen acts as a radical scavenger and can prematurely degrade sensitive intermediates during synthesis.

  • Reagent Dissolution: Charge the flask with 12 mmol of benzyloxyamine, 20 mL of CH₂Cl₂, and 10 mmol of pyridine[5].

    • Causality: Pyridine serves as a non-nucleophilic base and acid scavenger, neutralizing the HCl generated during condensation to drive the reaction forward without hydrolyzing the ester.

  • Condensation Reaction: Slowly add a solution of the acid chloride (5 mmol in 10 mL CH₂Cl₂). Stir at room temperature for 30 minutes[5].

    • Causality: Slow addition controls the reaction exotherm, preventing the thermal degradation of the highly labile azo bond.

  • Aqueous Quenching: Wash the reaction mixture with distilled water[5].

    • Causality: This step selectively partitions the water-soluble pyridinium hydrochloride salts into the aqueous phase, leaving the hydrophobic initiator in the organic phase.

  • Desiccation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄)[5].

    • Causality: Trace water will interfere with subsequent chromatographic purification and can slowly hydrolyze the product over time.

  • Concentration & Purification: Concentrate via rotary evaporation. Purify the resulting yellow oil using flash chromatography on silica gel (eluting with 80:20 hexane/ethyl ether, transitioning to 60:40)[3].

    • Causality: Silica gel chromatography effectively separates the pure initiator (yielding a white crystalline solid, mp = 111 °C) from unreacted starting materials and side products[3].

Workflow Step1 1. N2 Purge & Dissolution (Benzyloxyamine + Pyridine in CH2Cl2) Step2 2. Condensation (Add Acid Chloride, 0.5h at RT) Step1->Step2 Step3 3. Aqueous Wash (Partition Pyridinium Salts) Step2->Step3 Step4 4. Desiccation (Dry over Anhydrous Na2SO4) Step3->Step4 Step5 5. Concentration (Rotary Evaporation to Oil) Step4->Step5 Step6 6. Flash Chromatography (Silica Gel, Hexane/Ether Elution) Step5->Step6

Step-by-step experimental workflow for synthesizing nitroxide-functional azo-initiators.

Industrial Applications: Hyperbranched Polymers and Coatings

Beyond block copolymers, derivatives of ethyl 4-cyanopentanoate are instrumental in synthesizing highly branched polymers for advanced protective coatings.

Fluorine- and Silicon-Containing Polymers: Patented curable compositions heavily utilize fluorinated azo-initiators derived from this structural family, such as 4,4'-azobis(2-(perfluorobutyl)ethyl 4-cyanopentanoate) and 4,4'-azobis(2-(perfluorohexyl)ethyl 4-cyanopentanoate)[2][6].

  • Process Dynamics: These initiators are preferred because their low-polarity substituents migrate to the polymer-air interface during film formation. Polymerization typically occurs over 30 to 720 minutes depending on the monomer ratios, initiator concentration, and temperature[6][7].

  • Performance Outcomes: The migration of these fluorinated or silicon-containing initiator fragments dramatically lowers the surface energy of the resulting coating. Consequently, the hard coating films exhibit exceptional antifouling properties (measured via oleic acid contact angles) and high transparency (low HAZE values), making them ideal for optical displays and protective surface modifications[6][7].

Conclusion

Ethyl 4-cyanopentanoate is far more than a simple ester; its cyano-stabilized architecture makes it a linchpin in macromolecular engineering. From enabling sequential living radical polymerizations to dictating the surface energy of hyperbranched fluoropolymers, its derivatives provide scientists with precise thermodynamic control over polymer topology, initiation kinetics, and end-use functionality.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14418314, Ethyl 4-cyanopentanoate". PubChem.[Link]

  • Hawker, C. J., et al. "Block Copolymer Preparation Using Sequential Normal/Living Radical Polymerization Techniques". Macromolecules, ACS Publications.[Link]

  • Daikin Industries Ltd. "Curable composition for coating containing fluorine-containing hyperbranched polymer (EP2647673A1)".
  • Nissan Chemical Industries, Ltd. "SILICON-CONTAINING HYPERBRANCHED POLYMER AND CURABLE COMPOSITION CONTAINING SAME (EP2878608)".
  • ChemSynthesis Chemical Database. "ethyl 4-cyanopentanoate - C8H13NO2". ChemSynthesis.[Link]

Sources

Foundational

Ethyl 4-Cyanopentanoate: Structural Mechanics, IUPAC Nomenclature, and Synthetic Applications

Executive Summary Ethyl 4-cyanopentanoate (CAS: 62344-97-2) is a highly versatile bifunctional aliphatic ester utilized extensively across pharmaceutical drug development and advanced polymer science[1]. Featuring both a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyanopentanoate (CAS: 62344-97-2) is a highly versatile bifunctional aliphatic ester utilized extensively across pharmaceutical drug development and advanced polymer science[1]. Featuring both an ethyl ester and a reactive nitrile group, it serves as a critical intermediate for synthesizing complex heterocycles, active pharmaceutical ingredients (APIs), and specialized azo-initiators for living radical polymerization. This technical guide deconstructs the IUPAC nomenclature logic of the molecule, outlines its physicochemical properties, and provides a field-validated protocol for its synthesis, emphasizing the mechanistic causality behind each experimental parameter.

Structural Deconstruction & IUPAC Nomenclature Logic

The formal IUPAC name Ethyl 4-cyanopentanoate is derived through a strict hierarchical application of functional group priorities and carbon chain mapping. A common pitfall in organic nomenclature is misidentifying the parent chain by treating the terminal methyl group as a substituent (which would incorrectly yield ethyl 4-cyano-4-methylbutanoate).

The correct nomenclature logic is dictated by the following sequential rules:

  • Principal Functional Group Identification: The molecule contains both an ester moiety (-COOR) and a nitrile/cyano moiety (-CN). According to IUPAC Blue Book priority rules, esters outrank nitriles. Therefore, the suffix of the parent chain must be -oate .

  • Parent Chain Determination: The parent chain must be the longest continuous carbon chain that includes the principal functional group (the ester carbonyl carbon). Counting from the carbonyl carbon (C1) through the aliphatic backbone to the terminal methyl group yields a 5-carbon chain, establishing the parent structure as a pentanoate .

  • Substituent Mapping: With the parent chain established as 5 carbons, the cyano group is located at the C4 position. This makes the core acid 4-cyanopentanoic acid.

  • Alkoxy Group Designation: The alcohol-derived portion of the ester is an ethyl group (-CH2CH3), which is placed as a separate word at the beginning of the name.

IUPAC_Nomenclature Step1 1. Identify Principal Group Ester (-oate) > Cyano (-CN) Step2 2. Determine Parent Chain Longest chain = 5 Carbons (Pentanoate) Step1->Step2 Step3 3. Locate Substituents Cyano group at C4 position Step2->Step3 Step4 4. Identify Alkoxy Group O-Ethyl group (Prefix) Step3->Step4 Final Final IUPAC Name: Ethyl 4-cyanopentanoate Step4->Final

Logical flow of IUPAC nomenclature for Ethyl 4-cyanopentanoate.

Physicochemical Properties

The following table summarizes the foundational quantitative data and molecular descriptors for Ethyl 4-cyanopentanoate[1].

PropertyValue
IUPAC Name Ethyl 4-cyanopentanoate
Common Synonyms 4-cyano-pentanoic acid ethyl ester
CAS Registry Number 62344-97-2
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Topological Polar Surface Area (TPSA) 50.1 Ų
SMILES String CCOC(=O)CCC(C)C#N
InChIKey KKRRMPYSOHFIFP-UHFFFAOYSA-N

Applications in Drug Development & Polymer Science

Pharmaceutical Intermediates (Chiral Building Blocks)

In medicinal chemistry, Ethyl 4-cyanopentanoate is a highly valued precursor due to the presence of a stereocenter at the C4 position. This chirality is critical for the enantioselective synthesis of neuroactive compounds. Specifically, it acts as an upstream intermediate for synthesizing (S)- and (R)- derivatives of substituted hexanoates (e.g., Ethyl (S)-3-cyano-5-methylhexanoate), which are direct precursors to gabapentinoid anticonvulsants like Pregabalin[2].

Advanced Polymerization Initiators

In polymer and materials science, the compound is utilized to synthesize specialized azo-initiators. By condensing derivatives of cyanovaleric acid with functional amines, researchers generate nitroxide-functional azo-initiators (such as 4,4'-azobis[2-phenyl-2-(2,2,6,6-tetramethyl-1-piperidinyloxy)ethyl 4-cyanopentanoate]). These initiators are structurally essential for controlling Reversible Addition-Fragmentation chain Transfer (RAFT) and sequential normal/living radical polymerization techniques, enabling the precise architectural design of block copolymers[3].

Experimental Protocol: SN2 Synthesis and Isolation

The most direct laboratory-scale synthesis of Ethyl 4-cyanopentanoate involves the bimolecular nucleophilic substitution (Sₙ2) of Ethyl 4-bromopentanoate using Sodium Cyanide (NaCN).

Mechanistic Causality & Experimental Design
  • Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It strongly solvates the sodium cations ( Na+ ) while leaving the cyanide anions ( CN− ) relatively unsolvated. This maximizes the nucleophilicity of the cyanide, drastically accelerating the Sₙ2 displacement.

  • Temperature Control (60°C): Because the substrate is a secondary alkyl halide, it is highly susceptible to competing E2 elimination. Maintaining a moderate temperature of 60°C provides sufficient kinetic energy to drive the Sₙ2 pathway while minimizing the thermodynamic drive for alkene formation.

  • Self-Validating System: The protocol relies on Thin-Layer Chromatography (TLC) for real-time validation of reaction progress, and post-purification ¹H-NMR to confirm the structural integrity (specifically monitoring the chemical shift of the C4 proton).

Step-by-Step Methodology
  • Reaction Setup: In a thoroughly dried, argon-flushed 250 mL round-bottom flask, dissolve 1.0 equivalent of Ethyl 4-bromopentanoate in anhydrous DMSO (0.5 M concentration).

  • Nucleophile Addition: Carefully add 1.5 equivalents of finely powdered Sodium Cyanide (NaCN). (Warning: NaCN is highly toxic; perform strictly in a fume hood with proper PPE and keep an antidote kit nearby).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 60°C using an oil bath. Stir vigorously for 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Mobile Phase: Hexane:Ethyl Acetate 8:2). The reaction is deemed complete when the higher-R_f spot of the starting bromide completely disappears, replaced by a lower-R_f spot corresponding to the nitrile.

  • Quenching & Extraction: Cool the mixture to 0°C and quench by slowly pouring it into 150 mL of crushed ice water. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Aqueous Washing: Wash the combined organic layers with saturated brine (5 × 50 mL). Causality: DMSO is highly miscible with water; repeated brine washes are mandatory to pull residual DMSO out of the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure via rotary evaporation.

  • Purification: Purify the crude yellow oil via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate pure Ethyl 4-cyanopentanoate.

  • Structural Validation: Run a ¹H-NMR spectrum. The successful substitution is validated by the disappearance of the multiplet associated with the CH-Br proton (~4.1 ppm) and the appearance of a shifted multiplet for the CH-CN proton (~2.8 ppm).

Synthesis_Workflow Start Ethyl 4-bromopentanoate + NaCN Solvent: DMSO (Polar Aprotic) Reaction SN2 Substitution 60°C for 4 hours Start->Reaction Nucleophilic Attack Quench Quench & Extract Ice water / Ethyl Acetate Reaction->Quench TLC Confirms Completion Wash Aqueous Wash Brine to remove DMSO Quench->Wash Phase Separation Dry Dry & Concentrate MgSO4 / Rotary Evaporation Wash->Dry Purify Column Chromatography Hexane:EtOAc (8:2) Dry->Purify Crude Oil Product Pure Ethyl 4-cyanopentanoate (Yield: ~75-80%) Purify->Product Fraction Collection

Step-by-step SN2 synthesis workflow for Ethyl 4-cyanopentanoate.

References

  • Title: Ethyl 4-cyanopentanoate | C8H13NO2 | CID 14418314 - PubChem Source: nih.gov URL: [Link]

  • Title: Block Copolymer Preparation Using Sequential Normal/Living Radical Polymerization Techniques | Macromolecules Source: acs.org URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 4-Cyanopentanoate from Ethyl 4-Chloropentanoate

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 4-cyanopentanoate, a valuable nitrile-containing ester, via the nucleophilic substitution of ethyl 4-chloropentanoate with sodium cyanide....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 4-cyanopentanoate, a valuable nitrile-containing ester, via the nucleophilic substitution of ethyl 4-chloropentanoate with sodium cyanide. The protocol details the underlying S_N2 reaction mechanism, optimized reaction conditions, critical safety procedures for handling cyanide, and methods for purification and characterization. This guide is intended for researchers in organic synthesis and drug development, offering insights into practical execution and troubleshooting.

Scientific Principles and Rationale

The conversion of ethyl 4-chloropentanoate to ethyl 4-cyanopentanoate is a classic example of a nucleophilic substitution reaction.[1][2][3] The core of this transformation involves the displacement of the chloride leaving group by the cyanide anion (CN⁻).

Reaction Mechanism

The reaction proceeds primarily through an S_N2 (bimolecular nucleophilic substitution) mechanism.[1] Ethyl 4-chloropentanoate is a secondary alkyl halide. While tertiary halides favor S_N1 reactions and primary halides strongly favor S_N2, secondary halides can undergo both. However, cyanide is a potent nucleophile, which favors the S_N2 pathway.

The key steps are:

  • Nucleophilic Attack: The electron-rich cyanide ion directly attacks the electrophilic carbon atom bonded to the chlorine.[1]

  • Transition State: A single, high-energy transition state is formed where the C-CN bond is partially formed and the C-Cl bond is partially broken.

  • Inversion of Stereochemistry: The attack occurs from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the chiral center (if applicable).

  • Product Formation: The chloride ion is expelled, yielding the final product, ethyl 4-cyanopentanoate.[1]

Causality of Experimental Choices
  • Reagent Selection:

    • Sodium Cyanide (NaCN): A common and effective source of the cyanide nucleophile. It is crucial to use anhydrous NaCN as the presence of water can lead to the formation of byproducts.

    • Ethyl 4-chloropentanoate: The electrophilic substrate. The C-Cl bond is sufficiently polarized to be susceptible to nucleophilic attack. Bromo-analogs could also be used and would be more reactive, but chloro-compounds are often more cost-effective.[1]

  • Solvent System:

    • Polar Aprotic Solvent (e.g., DMSO or DMF): These solvents are ideal for S_N2 reactions. They can solvate the sodium cation but do not strongly solvate the cyanide anion. This "naked" nucleophile is more reactive, accelerating the reaction. In contrast, polar protic solvents (like water or ethanol) would form a strong hydrogen-bonding shell around the cyanide ion, reducing its nucleophilicity and significantly slowing the reaction.[2]

  • Temperature:

    • Elevated temperatures (typically 75-90 °C) are often required to achieve a reasonable reaction rate for the cyanation of less reactive alkyl chlorides.[4][5] The reaction progress should be monitored to avoid decomposition or side reactions at excessively high temperatures.

  • Potential Side Reactions:

    • Elimination (E2): The cyanide ion can also act as a base, potentially leading to an E2 elimination reaction to form an unsaturated ester. This is generally a minor pathway but can be favored by high temperatures and sterically hindered substrates.

    • Hydrolysis: If significant water is present in the reaction mixture, hydrolysis of the ester to a carboxylic acid or the nitrile to an amide/carboxylic acid can occur, especially under basic or acidic work-up conditions.

Safety First: Handling Cyanide Compounds

WARNING: Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7][8] All operations involving sodium cyanide must be performed in a certified chemical fume hood by trained personnel.[8][9]

Personal Protective Equipment (PPE)
  • Body: A lab coat must be worn. For larger scale reactions, a chemical-resistant apron is recommended.[8]

  • Hands: Double-gloving with nitrile gloves is mandatory.[8]

  • Eyes: Chemical safety goggles and a face shield must be worn.[6][7]

  • Respiratory: A respirator with a cyanide-specific cartridge should be available for emergencies.[6]

Emergency Preparedness
  • Never work alone when handling cyanides.[8]

  • Ensure an emergency eyewash and safety shower are immediately accessible.[8][10]

  • An emergency response plan must be in place.[6] If exposure occurs, remove the individual from the source, remove contaminated clothing, and rinse the affected area with copious amounts of water for at least 15 minutes while calling for immediate medical attention.[6][8][10]

  • Keep a cyanide antidote kit available and ensure personnel are trained in its use.

Cyanide Quenching and Waste Disposal

All glassware, surfaces, and waste streams containing cyanide must be decontaminated. The most common method is oxidation to the much less toxic cyanate ion (OCN⁻) using an alkaline solution of sodium hypochlorite (bleach).[11][12][13]

  • Procedure: All liquid and solid waste must be collected separately.[12] In a fume hood, adjust the pH of the waste to >10 with NaOH.[11][13] Slowly add an excess of fresh bleach solution with vigorous stirring.[11] The reaction can be exothermic, so cooling may be necessary. Allow the mixture to stir for at least 2 hours to ensure complete destruction of the cyanide.[11][13] Dispose of the quenched waste according to institutional hazardous waste guidelines.[11]

Detailed Experimental Protocol

Materials and Equipment
Reagents CAS No. Molecular Weight Quantity Equivalents
Ethyl 4-chloropentanoate6948-05-6164.62 g/mol 10.0 g1.0
Sodium Cyanide (NaCN)143-33-949.01 g/mol 3.28 g1.1
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol 100 mL-
Diethyl Ether60-29-774.12 g/mol 300 mL-
Saturated NaCl (brine)7647-14-558.44 g/mol 150 mL-
Anhydrous MgSO₄7487-88-9120.37 g/mol ~10 g-

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis Setup Assemble dry glassware under N₂ Add_NaCN_DMSO Add NaCN and DMSO to flask Setup->Add_NaCN_DMSO Heat Heat mixture to 80°C Add_NaCN_DMSO->Heat Add_Substrate Slowly add Ethyl 4-chloropentanoate Heat->Add_Substrate Reflux Maintain at 80-85°C for 12-18h Add_Substrate->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Quench Pour into cold water Cool->Quench Extract Extract with Diethyl Ether (3x) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter_Concentrate Filter and concentrate in vacuo Dry->Filter_Concentrate Distill Purify by vacuum distillation Filter_Concentrate->Distill Characterize Characterize product (NMR, IR, MS) Distill->Characterize

Caption: Experimental workflow for the synthesis of ethyl 4-cyanopentanoate.

Step-by-Step Procedure
  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition: To the flask, add sodium cyanide (3.28 g, 1.1 eq) and anhydrous DMSO (100 mL).

  • Heating: Begin stirring and heat the mixture to 80 °C using a heating mantle.

  • Substrate Addition: Once the temperature is stable, slowly add ethyl 4-chloropentanoate (10.0 g, 1.0 eq) to the flask dropwise over 15-20 minutes.

  • Reaction: Maintain the reaction temperature at 80-85 °C and stir vigorously. Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the dark reaction mixture into a beaker containing 200 mL of cold water with stirring.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated brine (2 x 75 mL) to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • Purify the resulting crude oil by vacuum distillation to obtain pure ethyl 4-cyanopentanoate.

Product Characterization

The identity and purity of the final product, ethyl 4-cyanopentanoate (C₈H₁₃NO₂, MW: 155.19 g/mol ), should be confirmed by spectroscopic methods.[14][15]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • C≡N Stretch: A sharp, strong absorption peak is expected in the range of 2260-2240 cm⁻¹, which is characteristic of a nitrile group.[16][17][18][19]

  • C=O Stretch: A strong absorption peak around 1735 cm⁻¹ indicates the presence of the ester carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will confirm the detailed structure of the molecule.

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 4.15 (q, 2H, -O-CH₂-CH₃)

    • δ 2.70 (m, 1H, -CH(CN)-)

    • δ 2.40 (t, 2H, -CH₂-C=O)

    • δ 1.95 (m, 2H, -CH₂-CH(CN)-)

    • δ 1.35 (d, 3H, -CH(CN)-CH₃)

    • δ 1.25 (t, 3H, -O-CH₂-CH₃)

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ 172.5 (C=O)

    • δ 120.0 (C≡N)

    • δ 61.0 (-O-CH₂)

    • δ 31.0 (-CH₂-C=O)

    • δ 29.0 (-CH₂-CH(CN)-)

    • δ 25.0 (-CH(CN)-)

    • δ 18.0 (-CH(CN)-CH₃)

    • δ 14.0 (-O-CH₂-CH₃)

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Reaction 1. Inactive cyanide (hydrolyzed).2. Insufficient temperature.3. Water in the solvent.1. Use fresh, anhydrous sodium cyanide.2. Ensure the internal reaction temperature reaches 80-85 °C.3. Use anhydrous DMSO.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions (e.g., elimination).1. Increase reaction time and monitor by TLC/GC.2. Ensure thorough extraction; perform back-extraction of aqueous layers.3. Consider lowering the reaction temperature slightly.
Dark, Tarry Mixture Decomposition of reagents or product at high temperatures.Reduce reaction temperature. Ensure slow, controlled addition of the alkyl halide to prevent exothermic spikes.
Product Contaminated with Starting Material Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.

Conclusion

This protocol outlines a reliable and well-characterized method for the synthesis of ethyl 4-cyanopentanoate. The procedure is robust, but success is critically dependent on the use of anhydrous conditions and strict adherence to safety protocols for handling highly toxic cyanide reagents. The S_N2 mechanism is favored, providing a direct route to the desired nitrile product, which can be purified to a high degree by vacuum distillation.

References

  • United Chemicals. (2025, April 24). Sodium Cyanide Use Safety Guidelines: Essential Knowledge for Safe Handling.
  • Camachem. (2026, January 7). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
  • PMC. (n.d.).
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
  • (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • (2010, April 28). Sodium cyanide.
  • Benchchem. (n.d.). Application Notes and Protocols for Thallous Cyanide Reaction Work-up.
  • Benchchem. (n.d.). Technical Support Center: Quenching Procedures for Reactions Involving Excess Cyanide.
  • (2025, May 12). Cyanide Toxicity Workup: Laboratory Studies, Imaging Studies, Other Tests.
  • Journal of the American Chemical Society. (2015, October 22).
  • Imperial College London. (2021, September 13). 27_cyanides_2022.docx.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Google Patents. (n.d.).
  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B.
  • Organic Letters. (2022, March 22).
  • (n.d.). CHEM12 Cyanide Compounds.
  • (2025, July 29).
  • Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis.
  • PMC. (2025, March 30).
  • chemrevise.org. (n.d.). 6.2.
  • ResearchGate. (n.d.).
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
  • Organic Syntheses Procedure. (n.d.).
  • Organic Syntheses. (2020, October 13).
  • (n.d.).
  • ThaiScience. (n.d.). Cyanide Removal from Laboratory Wastewater Using Sodium Hypochlorite and Calcium Hypochlorite.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • SBQ. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis.
  • (n.d.). Cyanide Analysis Guide.
  • (n.d.). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY.
  • Google Patents. (n.d.). US7582790B2 - Process for chemical reactions involving cyanohydrins.
  • NIH. (n.d.).
  • (2025, May 20). ethyl 4-cyanopentanoate - C8H13NO2, density, melting point, boiling point, structural formula, synthesis.
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.).
  • ACS Publications. (2024, March 7).
  • 静岡県立大学・短期大学部機関リポジトリ. (2025, October 15). US Repository.
  • Chemistry LibreTexts. (2023, January 22).

Sources

Application

Ethyl 4-Cyanopentanoate: A Versatile Precursor for the Synthesis of Bio-relevant Heterocycles

Introduction: Unlocking the Potential of a Multifunctional Building Block In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-cyanopentanoate, a readily available cyano-ester, emerges as a highly valuable and versatile building block for the synthesis of nitrogen-containing heterocycles. Its structure is distinguished by three key features: an electrophilic ester carbonyl, a nitrile group that can be transformed into an amine or participate in cyclizations, and a stereocenter at the C4 position, offering potential for diastereoselective syntheses.[1] This unique combination of functional groups within a compact framework allows for a range of intramolecular and intermolecular reactions to forge important heterocyclic scaffolds, particularly substituted piperidones and pyridinones. These structural motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds, making efficient synthetic routes to their derivatives a critical focus for researchers in medicinal chemistry and drug development.[2][3]

This guide provides a detailed exploration of the synthetic utility of ethyl 4-cyanopentanoate. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale to empower thoughtful experimental design and optimization. We will delve into two primary applications: the synthesis of 5-methyl-2-piperidone via reductive cyclization and the construction of highly substituted 2-pyridinones through multi-component condensation reactions.

Part 1: Synthesis of 5-Methyl-2-piperidone via Catalytic Reductive Cyclization

The most direct heterocyclic application of ethyl 4-cyanopentanoate is its conversion to 5-methyl-2-piperidone. This saturated six-membered lactam is a valuable intermediate in its own right, serving as a precursor for more complex substituted piperidines.[1][4] The transformation is achieved through a one-pot reductive cyclization, a robust and atom-economical process.

Mechanistic Rationale

The reaction proceeds in two sequential steps that occur in a single pot. First, the nitrile group is catalytically hydrogenated to a primary amine. Second, the newly formed primary amine undergoes a rapid, intramolecular nucleophilic attack on the electrophilic ester carbonyl. This attack results in the formation of a cyclic tetrahedral intermediate, which then eliminates ethanol to yield the thermodynamically stable six-membered lactam, 5-methyl-2-piperidone.

G cluster_workflow Workflow: Reductive Cyclization A Ethyl 4-cyanopentanoate B Catalytic Hydrogenation (Nitrile Reduction) A->B C Intermediate Primary Amine B->C D Intramolecular Cyclization (Lactamization) C->D E 5-Methyl-2-piperidone D->E

Caption: Workflow for the synthesis of 5-methyl-2-piperidone.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a generalized procedure for the reductive cyclization of ethyl 4-cyanopentanoate using Raney Nickel as the catalyst. Alternative catalysts such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) can also be effective.

Materials:

  • Ethyl 4-cyanopentanoate (1.0 equiv.)

  • Raney Nickel (approx. 10-20% by weight, slurry in water or ethanol)

  • Anhydrous Ethanol (solvent)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Celite™ or other filtration aid

  • Standard glassware for work-up and purification

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure hydrogenation vessel, add ethyl 4-cyanopentanoate (e.g., 15.5 g, 100 mmol).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (e.g., 150-200 mL). Carefully add the Raney Nickel slurry (e.g., 1.5-3.0 g). Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous agitation (shaking or stirring) and heat the mixture to the target temperature (e.g., 50-80 °C). The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 6-24 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Caution: The filter cake should not be allowed to dry as it can ignite. Quench the filter cake immediately with plenty of water. Wash the filter cake with additional ethanol (2 x 30 mL).

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by vacuum distillation or recrystallization to yield pure 5-methyl-2-piperidone.

ParameterTypical Value/ConditionRationale / Notes
Catalyst Raney Nickel, Pd/C, Rh/Al₂O₃Raney Ni is a cost-effective and highly active catalyst for nitrile reduction. Noble metal catalysts may offer milder conditions but at a higher cost.
Solvent Ethanol, MethanolProtic solvents are suitable for this reaction. Anhydrous conditions prevent hydrolysis of the starting ester.
H₂ Pressure 50 - 500 psiHigher pressures can increase the reaction rate but require specialized equipment. Moderate pressures are often sufficient.
Temperature 50 - 100 °CModerate heating increases the reaction rate. Higher temperatures may lead to side reactions.
Typical Yield 60 - 85%Yields are dependent on the specific conditions, catalyst activity, and purity of the starting material.

Part 2: Synthesis of Substituted 2-Pyridinones via Multi-Component Condensation

Adapting classical heterocyclic syntheses offers a powerful strategy for leveraging ethyl 4-cyanopentanoate. The synthesis of 3-cyano-2-pyridones, for instance, is often achieved through a one-pot, four-component condensation of ethyl cyanoacetate, an aldehyde, a ketone, and ammonium acetate. By substituting ethyl 4-cyanopentanoate for ethyl cyanoacetate, it is possible to synthesize novel 2-pyridinones bearing a -(CH₂)₂-CH(CH₃)-COOEt substituent.

Mechanistic Rationale & Strategic Considerations

This reaction is a domino sequence involving several classical transformations:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and ethyl 4-cyanopentanoate to form an electron-deficient alkene.

  • Michael Addition: An enolate, formed from the ketone and base, acts as a nucleophile and attacks the Knoevenagel product in a conjugate (Michael) addition.

  • Cyclization and Dehydration: The resulting intermediate contains all the necessary atoms. Intramolecular cyclization, driven by the attack of the amine (from ammonium acetate) onto a carbonyl group, followed by dehydration, forms the dihydropyridine ring.

  • Aromatization: The dihydropyridine intermediate is then oxidized to the stable aromatic 2-pyridinone ring. This oxidation can occur in situ, often aided by air or a mild oxidant.

A key consideration is the reactivity of the α-methylene group in ethyl 4-cyanopentanoate. Unlike ethyl cyanoacetate, this methylene group is not flanked by two electron-withdrawing groups, making it less acidic. Therefore, more forcing reaction conditions (e.g., higher temperatures or a slightly stronger base) may be required compared to protocols using ethyl cyanoacetate.

G cluster_mechanism Proposed Mechanism: 4-Component Pyridinone Synthesis A Aldehyde + Ethyl 4-cyanopentanoate B Knoevenagel Condensation A->B C Intermediate Alkene B->C E Michael Addition C->E D Ketone Enolate D->E F Adduct E->F H Cyclization / Dehydration F->H G Ammonia (from NH₄OAc) G->H I Dihydropyridine Intermediate H->I J Oxidation I->J K Substituted 2-Pyridinone J->K

Caption: Reaction cascade for the synthesis of 2-pyridinones.

Proposed Experimental Protocol: Four-Component Synthesis

This protocol is a proposed adaptation for the use of ethyl 4-cyanopentanoate based on established methods for ethyl cyanoacetate. Optimization of temperature and reaction time may be necessary.

Materials:

  • An aldehyde (e.g., benzaldehyde, 1.0 equiv.)

  • A ketone (e.g., acetophenone, 1.0 equiv.)

  • Ethyl 4-cyanopentanoate (1.0 equiv.)

  • Ammonium acetate (excess, e.g., 6-8 equiv.)

  • Solvent (e.g., ethanol, acetic acid, or polyethylene glycol (PEG))

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aldehyde (e.g., 1.06 g, 10 mmol), ketone (e.g., 1.20 g, 10 mmol), ethyl 4-cyanopentanoate (1.55 g, 10 mmol), and ammonium acetate (e.g., 4.62 g, 60 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 25 mL of absolute ethanol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may require 8-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the mixture into ice-water (100 mL) to induce precipitation.

  • Purification: Collect the crude solid by filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired substituted 2-pyridinone.

ComponentRoleExample
Aldehyde C4 and substituent at C4Benzaldehyde
Ketone C5, C6 and substituentsAcetophenone
Ethyl 4-cyanopentanoate C2, C3 and substituent at C3-
Ammonium Acetate Nitrogen source (N1) and base catalyst-

Conclusion

Ethyl 4-cyanopentanoate is a potent and economically viable starting material for constructing heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries. Its dual functionality allows for straightforward entry into saturated heterocycles like 5-methyl-2-piperidone through robust reductive cyclization methods. Furthermore, its structure lends itself to adaptation in complex multi-component reactions for the assembly of highly decorated pyridinone systems. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists to explore and expand the synthetic utility of this valuable building block. Future work may focus on leveraging the inherent chirality of ethyl 4-cyanopentanoate to develop stereoselective syntheses of these important heterocyclic classes.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 4-Substituted Piperidines via a Mild and Scalable Two-Step Cu2O-Mediated Decarboxylation of Cyanoesters. Retrieved from [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3298-16-6,5-METHYL-2-PIPERIDINONE. Retrieved from [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • ACS Publications. (2010). Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

  • ResearchGate. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Retrieved from [Link]

  • Wang, X., et al. (2015). One-Pot Synthesis of 3-Cyano-2-pyridones. Journal of Heterocyclic Chemistry, 52(4), 1258-1262. Available from: [Link]

Sources

Method

Application Note: Ethyl 4-Cyanopentanoate in API Synthesis and Macromolecular Drug Delivery

Executive Summary Ethyl 4-cyanopentanoate (CAS: 62344-97-2) represents a highly versatile, bifunctional aliphatic scaffold in modern pharmaceutical synthesis. Characterized by an electrophilic ethyl ester and a reducible...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyanopentanoate (CAS: 62344-97-2) represents a highly versatile, bifunctional aliphatic scaffold in modern pharmaceutical synthesis. Characterized by an electrophilic ethyl ester and a reducible nitrile group, this molecule serves a dual mandate in drug development. It acts as an essential precursor for small-molecule active pharmaceutical ingredients (APIs)—specifically neuroactive lactams and GABA analogues—and functions as a critical building block for Reversible Addition-Fragmentation chain Transfer (RAFT) agents in macromolecular drug delivery systems [1]. This application note details the mechanistic rationale, validated protocols, and quality control metrics for utilizing ethyl 4-cyanopentanoate in both synthetic paradigms.

Structural Rationale and Physicochemical Profiling

The synthetic utility of ethyl 4-cyanopentanoate lies in its orthogonal reactivity. The nitrile group can undergo selective reduction, Grignard addition, or hydrolysis, while the ethyl ester remains a stable protecting group or a site for subsequent amidation/saponification. Understanding its baseline physicochemical properties is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability[1, 2].

Table 1: Physicochemical Properties of Ethyl 4-cyanopentanoate
PropertyValueSource
IUPAC Name Ethyl 4-cyanopentanoatePubChem [1]
CAS Number 62344-97-2PubChem [1]
Molecular Formula C₈H₁₃NO₂PubChem [1]
Molecular Weight 155.19 g/mol PubChem [1]
Exact Mass 155.0946 DaEvitaChem [2]
Topological Polar Surface Area 50.1 ŲPubChem [1]

Synthesis of Neuroactive Small Molecules (Lactamization)

A primary application of ethyl 4-cyanopentanoate in small-molecule synthesis is the generation of 5-methyl-2-piperidone derivatives. These lactams are privileged pharmacophores found in various neuroactive drugs and GABA analogues. The synthetic pathway relies on the catalytic hydrogenation of the nitrile to a primary amine, followed by an intramolecular acyl substitution.

Protocol 1: Catalytic Hydrogenation and Intramolecular Cyclization

Objective: Synthesize 5-methyl-2-piperidone via the selective reduction of ethyl 4-cyanopentanoate.

  • Reaction Setup: Dissolve ethyl 4-cyanopentanoate (1.0 eq) in anhydrous ethanol (0.5 M concentration).

    • Causality: Anhydrous conditions prevent premature ester hydrolysis, while ethanol acts as a protic solvent to stabilize the highly reactive primary amine intermediate formed during reduction.

  • Catalyst Addition: Add 10% Pd/C catalyst (0.05 eq) under an inert argon atmosphere.

    • Causality: Palladium is selected over Raney Nickel to minimize the hydrogenolysis of the ester bond, ensuring the selective reduction of the nitrile to the amine.

  • Hydrogenation: Purge the reaction vessel with H₂ gas and pressurize to 50 psi. Stir vigorously at 40°C for 12 hours.

    • Causality: Moderate pressure ensures complete saturation of the nitrile triple bond without requiring excessive heat, which could trigger unwanted intermolecular oligomerization.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst and concentrate the filtrate in vacuo.

  • Thermal Cyclization: Heat the crude intermediate (ethyl 5-amino-4-methylpentanoate) to 80°C in toluene for 4 hours.

    • Causality: Heating provides the activation energy necessary to drive the intramolecular nucleophilic acyl substitution, expelling ethanol and yielding the thermodynamically stable 5-methyl-2-piperidone ring.

  • Self-Validation (FTIR): Monitor the reaction via FTIR. The complete disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and the emergence of a strong lactam carbonyl stretch (~1650 cm⁻¹) confirms a successful transformation.

Pathway A Ethyl 4-cyanopentanoate (CAS: 62344-97-2) B Catalytic Hydrogenation (H2, Pd/C, 40°C) A->B Nitrile Reduction C Ethyl 5-amino-4- methylpentanoate B->C D Intramolecular Cyclization (Toluene, 80°C) C->D -EtOH E 5-Methyl-2-piperidone (API Pharmacophore) D->E

Pathway for synthesizing lactam API pharmacophores from ethyl 4-cyanopentanoate.

Macromolecular Engineering: RAFT Agents for Nanomedicine

Beyond small molecules, ethyl 4-cyanopentanoate is a fundamental precursor in the synthesis of symmetrical azo-initiators and RAFT Chain Transfer Agents (CTAs) [3, 4]. These CTAs are essential for synthesizing biocompatible block copolymers, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, which are utilized to deliver chemotherapeutics like doxorubicin in targeted nanomedicine. The ethyl ester provides a lipophilic terminus that enhances the self-assembly of polymeric micelles in aqueous environments.

Protocol 2: Synthesis of a Cyanopentanoate-based RAFT Agent

Objective: Synthesize ethyl 4-(benzodithioyl)-4-cyanopentanoate, a highly active CTA for living radical polymerization.

  • Grignard Addition: React ethyl 4-cyanopentanoate (1.0 eq) with phenylmagnesium bromide (1.1 eq) in anhydrous THF at -78°C for 2 hours.

    • Causality: The Grignard reagent selectively attacks the electrophilic carbon of the nitrile group. The cryogenic temperature prevents competitive nucleophilic attack on the less reactive ethyl ester.

  • Thiolation: Introduce carbon disulfide (CS₂, 1.5 eq) dropwise to the reaction mixture and allow it to slowly warm to room temperature over 4 hours.

    • Causality: The intermediate imine anion reacts with CS₂ to form a stable dithiobenzoate scaffold, establishing the thiocarbonylthio core required for RAFT polymerization.

  • Quenching: Quench the reaction with cold aqueous HCl (1M) and extract the organic layer with dichloromethane (DCM).

    • Causality: Acidic quenching neutralizes the magnesium salts and protonates the intermediate, driving the formation of the final CTA.

  • Purification: Purify via silica gel chromatography (Hexane/Ethyl Acetate 80:20) to isolate the pure CTA as a dark pink/red oil.

  • Self-Validation (NMR): Validate the product using ¹H NMR. The presence of aromatic protons (δ 7.4-7.9 ppm) and the retention of the ethyl ester quartet (δ 4.1 ppm) confirms that the ester moiety remained intact during the Grignard addition.

RAFT A Ethyl 4-cyanopentanoate B Grignard Addition & CS2 Trapping A->B Thiolation C Ethyl 4-(benzodithioyl)- 4-cyanopentanoate (CTA) B->C D Living Radical Polymerization (HPMA Monomers + ACVA) C->D Thermal Initiation E Polymer-Drug Conjugate (Nanomedicine Delivery System) D->E Drug Attachment

Workflow for utilizing ethyl 4-cyanopentanoate in RAFT polymerization for nanomedicine.

Analytical Validation and Quality Control

To ensure reproducibility and compliance with pharmaceutical manufacturing standards, ethyl 4-cyanopentanoate must meet rigorous Quality Control (QC) criteria before being deployed in either small-molecule or macromolecular workflows. Trace heavy metals can poison hydrogenation catalysts, while residual water can degrade Grignard reagents during CTA synthesis.

Table 2: Quality Control Specifications for Pharmaceutical Grade Precursors
ParameterSpecificationAnalytical MethodRationale
Purity ≥ 98.0%Gas Chromatography (GC-FID)Ensures stoichiometric accuracy in downstream coupling.
Water Content ≤ 0.5%Karl Fischer TitrationPrevents quenching of Grignard reagents in Protocol 2.
Residual Solvents ≤ 0.1%Headspace GCComplies with ICH Q3C guidelines for API precursors.
Heavy Metals ≤ 10 ppmICP-MSPrevents catalytic poisoning during hydrogenation (Protocol 1).
Identity Conforms to structure¹H NMR / FTIRVerifies the integrity of the ester and nitrile functional groups.

References

  • PubChem. "Ethyl 4-cyanopentanoate | C8H13NO2 | CID 14418314". National Institutes of Health (NIH). URL:[Link]

  • ACS Publications. "Block Copolymer Preparation Using Sequential Normal/Living Radical Polymerization Techniques". Macromolecules. URL: [Link]

  • Google Patents. "US3346554A - Process of preparing symmetrical azo compounds". Google Patents.
Application

Application Note: Advanced Protocols for the Regioselective Alkylation of Ethyl 4-cyanopentanoate

Executive Summary Ethyl 4-cyanopentanoate (CAS 62344-97-2) (1) is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyanopentanoate (CAS 62344-97-2) (1) is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials[1]. The molecule possesses two distinct enolizable positions: the C2 position ( α to the ester) and the C4 position ( α to the nitrile). Achieving regioselective alkylation requires a precise understanding of the kinetic and thermodynamic properties of the respective enolates. This guide details field-proven methodologies for directing alkylation to either site with high precision.

Mechanistic Rationale & Regioselectivity

The structural duality of Ethyl 4-cyanopentanoate presents a classic regioselectivity challenge:

  • C2 Position ( α -ester): A secondary carbon ( −CH2​− ) that is less sterically hindered but slightly less acidic than a typical malonate.

  • C4 Position ( α -nitrile): A tertiary carbon bearing a methyl group. It is sterically encumbered, but the adjacent cyano group provides exceptional linear stabilization to the resulting ketenimine-like carbanion.

Causality in Base Selection: To achieve kinetic alkylation at C2 , a bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is required at cryogenic temperatures (-78 °C). The steric bulk of LDA forces deprotonation at the less hindered C2 position, while the low temperature prevents thermodynamic equilibration to the more stable C4 anion. Conversely, functionalizing the sterically hindered C4 position to construct a vicinal quaternary stereocenter is difficult with standard alkyl halides due to competitive elimination (E2). Instead, a Molybdenum-Catalyzed Asymmetric Allylic Alkylation (Mo-AAA) (2) is employed[2]. The Mo-catalyst coordinates an allylic electrophile and directs the attack of the C4-cyano anion with near-perfect enantio- and diastereoselectivity (3)[3].

Mandatory Visualization: Regioselective Workflow

AlkylationWorkflow A Ethyl 4-cyanopentanoate (Dual Acidic Sites: C2 & C4) B Regioselective Deprotonation Strategy A->B C Kinetic Control (LDA, THF, -78 °C) B->C Bulky Base D Catalytic Asymmetric Control (Mo-Catalyst, Chiral Ligand) B->D Transition Metal E C2-Alkylation (Less Sterically Hindered) C->E Alkyl Halide F C4-Alkylation (Quaternary Stereocenter at Nitrile) D->F Allylic Electrophile

Regioselective alkylation workflow for Ethyl 4-cyanopentanoate highlighting C2 vs C4.

Experimental Protocols

Protocol A: Diastereoselective C2-Alkylation via Kinetic Enolate
  • Objective: Standard alkylation at the ester α -position using an alkyl halide.

  • Causality of Experimental Choices: The use of anhydrous THF and a strict -78 °C environment is critical. Any localized warming during the addition of the substrate will lead to proton transfer and a thermodynamic mixture of C2 and C4 alkylated products.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolization: Dissolve Ethyl 4-cyanopentanoate (1.55 g, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise down the side of the flask to the LDA mixture over 15 minutes.

    • Self-Validation: A slight yellowing of the solution typically indicates successful kinetic enolate formation. Stir for an additional 45 minutes at -78 °C.

  • Alkylation: Add the chosen electrophile (e.g., benzyl bromide, 1.43 mL, 12.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour.

  • Quench & Workup: Quench the reaction strictly at -20 °C by adding 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Enantioselective C4-Allylic Alkylation via Mo-Catalysis
  • Objective: Construction of an all-carbon quaternary stereocenter at the heavily substituted C4 position.

  • Causality of Experimental Choices: Sodium hexamethyldisilazane (NaHMDS) is selected over LDA to generate the C4 anion because its counterion ( Na+ ) interacts optimally with the Mo- π -allyl complex, facilitating a tight, highly organized transition state essential for strict stereocontrol.

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with [Mo(CO)3​(C7​H8​)] (10 mol%) and the chiral (R,R) -bis-pyridylamide ligand (15 mol%). Dissolve in anhydrous THF (5 mL) and heat at 60 °C for 10 minutes.

    • Self-Validation: The solution will transition to a deep purple color, confirming the formation of the active Mo-complex.

  • Nucleophile Generation: In a separate flame-dried flask, dissolve Ethyl 4-cyanopentanoate (1.0 mmol) in THF (3 mL). Cool to 0 °C and add NaHMDS (1.0 M in THF, 1.1 mmol) dropwise. Stir for 20 minutes to form the cyano-stabilized anion.

  • Coupling: Add the allylic carbonate (1.2 mmol) to the activated Mo-catalyst solution, followed immediately by the dropwise addition of the pre-formed cyanoester enolate via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the complete consumption of the allylic carbonate and a color shift from deep purple to a brownish hue indicates reaction completion.

  • Workup: Dilute the mixture with diethyl ether (10 mL) and quench with water (5 mL). Extract the aqueous phase, dry the combined organics over MgSO4​ , and purify via silica gel chromatography to isolate the C4-quaternary stereocenter product.

Quantitative Data Presentation

The table below summarizes the expected outcomes and parameters for the two regioselective pathways:

ProtocolTarget SiteBase / Catalyst SystemElectrophileRegioselectivityTypical YieldStereocontrol
1. Kinetic Alkylation C2 ( α -ester)LDA (-78 °C)Alkyl Halides (e.g., BnBr)>95% C275 - 85%Diastereoselective (dr varies by substrate)
2. Mo-AAA Catalysis C4 ( α -nitrile)NaHMDS / Mo-complexAllylic Carbonates>99% C480 - 92%Highly Enantioselective (ee >90%)

References

  • A Highly Enantio- and Diastereoselective Molybdenum-Catalyzed Asymmetric Allylic Alkylation of Cyanoesters Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds Source: PMC - NIH URL:[Link]

  • Ethyl 4-cyanopentanoate | C8H13NO2 | CID 14418314 Source: PubChem - NIH URL:[Link]

Sources

Method

Application Note: Knoevenagel-Initiated Tandem Condensation-Lactonization of Ethyl 4-Cyanopentanoate for δ-Lactone Scaffolds

Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The Knoevenagel condensation is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in drug development, traditionally utilized to synthesize α,β -unsaturated carbonyls from active methylenes [1]. However, when applied to sterically encumbered or uniquely functionalized cyanoesters, the classical reaction pathway can be elegantly redirected to yield complex heterocyclic scaffolds [2].

Ethyl 4-cyanopentanoate (CAS: 62344-97-2) presents a fascinating mechanistic divergence. Structurally, it possesses two potential sites for deprotonation: the C2 position ( α to the ethyl ester) and the C4 position ( α to the cyano group).

The Causality of the Cascade
  • Regioselective Deprotonation: The cyano group exerts a stronger electron-withdrawing effect than the ester, rendering the C4 proton significantly more acidic ( pKa​≈20 ) than the C2 protons ( pKa​≈25 ). Standard Knoevenagel catalysts (e.g., piperidine/acetic acid) are insufficiently basic to quantitatively deprotonate C4. However, employing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures ensures rapid, irreversible, and regioselective generation of the C4 carbanion.

  • Preclusion of Dehydration: Classical Knoevenagel condensations require an active methylene ( CH2​ ) to undergo E1cB dehydration following the initial aldol-type addition. Because C4 in ethyl 4-cyanopentanoate is a tertiary carbon (bonded to a methyl, a cyano, and the C3 aliphatic chain), it possesses only a single α -proton. Consequently, dehydration to an alkene is structurally impossible.

  • Tandem Lactonization: Upon nucleophilic attack of the C4 carbanion onto an electrophile (e.g., benzaldehyde), a secondary alkoxide intermediate is formed. According to Baldwin’s rules, this intermediate is perfectly positioned to undergo a highly favored 6-Exo-Trig intramolecular cyclization. The alkoxide attacks the C1 ester carbonyl, extruding ethanol and thermodynamically driving the reaction forward to form a heavily functionalized δ -lactone (a 5-cyano-5-methyl-tetrahydro-2H-pyran-2-one derivative) [3].

Pathway Visualization

KnoevenagelCascade A Ethyl 4-cyanopentanoate (Substrate) B C4-Carbanion (Nucleophile) A->B LDA, THF, -78°C (Deprotonation) C Alkoxide Intermediate (Pre-cyclization) B->C + Benzaldehyde (Aldol Addition) D δ-Lactone Scaffold (Target Heterocycle) C->D Warm to RT (- EtOH)

Fig 1: Mechanistic pathway of the tandem Knoevenagel-lactonization cascade.

Reaction Optimization Data

To validate the mechanistic hypothesis, various basic conditions were screened for the condensation of ethyl 4-cyanopentanoate with benzaldehyde. The data clearly demonstrates that strong, non-nucleophilic bases are required to overcome the pKa​ barrier and drive the tandem sequence.

EntryCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Piperidine (20 mol%)EtOHReflux24< 5N/A
2 TiCl4​ / DIPEADCM0 to RT124265:35
3NaH (1.2 equiv)DMF0 to RT66855:45
4 LDA (1.1 equiv) THF -78 to RT 4 89 92:8

Table 1: Optimization of the tandem condensation-lactonization. Yields represent isolated, chromatographically pure δ -lactone. Diastereomeric ratios were determined via crude 1H -NMR integration.

Experimental Protocol: Synthesis of 5-Cyano-5-methyl-6-phenyl-tetrahydro-2H-pyran-2-one

This self-validating protocol utilizes LDA to achieve high diastereoselectivity and yield. The workflow includes built-in analytical checkpoints to ensure reaction fidelity.

Reagents & Equipment
  • Substrate: Ethyl 4-cyanopentanoate (1.0 equiv, 5.0 mmol, 776 mg)

  • Electrophile: Benzaldehyde (1.1 equiv, 5.5 mmol, 583 mg) - Must be freshly distilled.

  • Base: Diisopropylamine (DIPA) (1.2 equiv, 6.0 mmol) and n-Butyllithium (2.5 M in hexanes, 1.15 equiv, 5.75 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Equipment: Flame-dried 100 mL Schlenk flask, argon manifold, magnetic stirrer, -78 °C dry ice/acetone bath.

Step-by-Step Methodology

Step 1: Generation of LDA

  • Purge the flame-dried Schlenk flask with argon for 15 minutes.

  • Add anhydrous THF (15 mL) and DIPA (0.84 mL, 6.0 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (2.3 mL, 5.75 mmol) via syringe over 5 minutes.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Regioselective Deprotonation

  • Dissolve ethyl 4-cyanopentanoate (776 mg, 5.0 mmol) in anhydrous THF (5 mL).

  • Add the substrate solution dropwise to the LDA mixture at -78 °C over 10 minutes.

  • Causality Checkpoint: The solution will turn a pale yellow, indicating the formation of the C4-lithio carbanion. Stir for 45 minutes at -78 °C to ensure quantitative deprotonation.

Step 3: Electrophilic Addition & Tandem Lactonization

  • Add freshly distilled benzaldehyde (0.56 mL, 5.5 mmol) dropwise to the carbanion solution at -78 °C.

  • Maintain the reaction at -78 °C for 1 hour to allow the aldol-type addition to reach completion.

  • Remove the dry ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C) over 2 hours.

  • Causality Checkpoint: Warming the reaction provides the thermodynamic activation energy required for the intermediate alkoxide to attack the C1 ester, extruding lithium ethoxide and closing the δ -lactone ring.

Step 4: Quench & Workup

  • Self-Validating TLC: Before quenching, check the reaction via TLC (Eluent: 4:1 Hexanes:EtOAc). The starting material ( Rf​=0.5 ) should be consumed, replaced by a new UV-active spot ( Rf​=0.3 ) that stains dark blue with phosphomolybdic acid (PMA).

  • Quench the reaction by slowly adding saturated aqueous NH4​Cl (15 mL). Rationale: NH4​Cl neutralizes the strongly basic lithium ethoxide byproduct without hydrolyzing the newly formed lactone.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

  • Isolate the major diastereomer as a white crystalline solid.

References

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. URL:[Link]

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. URL:[Link]

  • Patel, N. C., Schwarz, J. B., Islam, K., Miller, W., Tran, T. P., & Wei, Y. (2011). Improved Synthesis of γ-Lactones from Cyclopropyl Cyanoesters. Synthetic Communications, 41(15), 2209-2215. URL:[Link]

Application

Application Note: Synthesis and Utilization of Ethyl 4-cyanopentanoate in Michael Addition Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Focus: Mechanistic rationale, optimized protocols, and downstream API applications o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Focus: Mechanistic rationale, optimized protocols, and downstream API applications of Ethyl 4-cyanopentanoate (CAS: 62344-97-2).

Executive Summary & Mechanistic Rationale

In pharmaceutical development, aliphatic nitriles are highly valued as precursors for primary amines, amides, and complex nitrogen-containing heterocycles (e.g., glutarimides and piperidines). However, utilizing non-activated aliphatic nitriles like propionitrile as Michael donors is notoriously difficult. Because propionitrile possesses a high pKₐ (~32 in DMSO), traditional basic conditions (e.g., LDA, n-BuLi) require cryogenic temperatures and often lead to the competitive anionic polymerization of the Michael acceptor, or uncontrolled bis-addition [1].

To overcome this, modern synthetic workflows utilize Metal-Ligand Cooperative Catalysis . By employing a Manganese-PNP pincer complex, the nitrile undergoes reversible deprotonation directly at the metal center. This restricts the steady-state concentration of the free carbanion, completely suppressing acrylate polymerization and driving the chemoselective synthesis of the mono-adduct: Ethyl 4-cyanopentanoate [1].

Once synthesized, Ethyl 4-cyanopentanoate serves a dual purpose. Its C4 position retains an acidic alpha-proton adjacent to the cyano group, allowing it to act as a highly efficient Michael donor in subsequent reactions to build complex quaternary stereocenters—a critical structural motif in modern drug discovery.

Visualizing the Reaction Pathways

The following workflow illustrates the two-stage lifecycle of Ethyl 4-cyanopentanoate: first as a target product synthesized via metal-catalyzed Michael addition, and second as a versatile donor for downstream API building blocks.

G P1 Propionitrile + Ethyl Acrylate (Substrates) Cat1 Mn-PNP Catalysis (0.5 mol%) Ambient Temp, 12h P1->Cat1 Prod1 Ethyl 4-cyanopentanoate (Primary Michael Adduct) Cat1->Prod1 C-C Bond Formation Cat2 Base Catalysis (e.g., DBU) + Methyl Vinyl Ketone Prod1->Cat2 Activation of C4 Proton Prod2 Quaternary Cyano-Ester (Complex API Precursor) Cat2->Prod2 Quaternary Center Built

Figure 1: Two-stage Michael addition workflow utilizing Ethyl 4-cyanopentanoate.

G N1 Mn-Amido Complex (Active Species) N2 Nitrile Activation (Metal-Ligand Coop) N1->N2 + Propionitrile N3 C-C Bond Formation (Acrylate Insertion) N2->N3 + Ethyl Acrylate N4 Proton Transfer & Product Release N3->N4 N4->N1 - Ethyl 4-cyanopentanoate

Figure 2: Metal-ligand cooperative mechanism preventing acrylate polymerization.

Quantitative Data: Catalyst Optimization

The table below summarizes the critical performance differences between traditional alkali-base methods and advanced pincer-catalysis for the synthesis of Ethyl 4-cyanopentanoate [1].

Table 1: Optimization of Michael Addition for the Synthesis of Ethyl 4-cyanopentanoate

Reaction SystemCatalyst / BaseConditionsMono-Adduct Yield (%)Bis-Adduct Yield (%)Polymerization
Traditional LDA (1.1 eq)THF, -78 °C, 4h45%35%High
Traditional t-BuOK (0.5 eq)t-BuOH, 25 °C, 12h12%40%Moderate
Advanced Mn-PNP (0.5 mol%)Benzene, 25 °C, 12h92% < 1% None

Data Interpretation: The Mn-PNP catalyst achieves >99:1 selectivity for the mono-adduct because the metal-ligand framework sterically and electronically regulates the insertion of exactly one equivalent of ethyl acrylate, preventing runaway polymerization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Ethyl 4-cyanopentanoate

Objective: Achieve >90% yield of the mono-adduct without competitive polymerization [1][2].

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve 0.5 mol% of the Mn-PNP pincer precatalyst in anhydrous benzene (2 mL per 2.5 mmol scale).

    • Causality: Oxygen and moisture rapidly protonate and deactivate the highly sensitive metal-amido active species. Strict inert conditions are non-negotiable.

  • Substrate Addition: Add equimolar amounts (1:1) of propionitrile and ethyl acrylate to the solution.

    • Causality: Unlike traditional base catalysis, which requires a massive excess of nitrile to statistically prevent bis-addition, the metal-ligand cooperative mechanism ensures strict 1:1 stoichiometry due to the controlled microenvironment of the catalyst.

  • Reaction Execution: Seal the vessel and stir at ambient temperature (25 °C) for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H-NMR scan.

    • Validation Check: The reaction is deemed complete when the characteristic vinyl multiplet of ethyl acrylate (δ 5.8–6.4 ppm) completely disappears. If vinyl peaks remain, catalyst poisoning has occurred.

  • Quench & Isolation: Filter the crude mixture through a short pad of silica gel using ethyl acetate.

    • Causality: Silica gel immediately protonates the Mn-complex, arresting the catalytic cycle and preventing any reverse (retro-Michael) reactions during concentration.

  • Purification: Concentrate under reduced pressure and purify via vacuum distillation to yield pure Ethyl 4-cyanopentanoate as a colorless oil.

Protocol B: Utilization of Ethyl 4-cyanopentanoate as a Michael Donor

Objective: Construct a quaternary carbon center for downstream API synthesis.

  • Deprotonation: Dissolve the purified Ethyl 4-cyanopentanoate in anhydrous THF. Add 0.2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Causality: The C4 proton is adjacent to the electron-withdrawing cyano group, making it sufficiently acidic to be deprotonated by a non-nucleophilic amidine base like DBU. This avoids the ester hydrolysis that would occur if NaOH or KOH were used.

  • Acceptor Addition: Dropwise add 1.1 equivalents of methyl vinyl ketone (MVK) at 0 °C.

    • Causality: The low temperature manages the exothermic conjugate addition and prevents the polymerization of MVK.

  • IPC & Quench: Monitor via TLC (Hexane:EtOAc 3:1). Once the donor spot is consumed, quench with saturated aqueous NH₄Cl.

    • Validation Check: The pH of the aqueous layer must test at ~6-7, confirming the complete neutralization of DBU before extraction.

  • Extraction: Extract the aqueous layer with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the highly substituted quaternary cyano-ester.

Downstream Pharmaceutical Applications

For drug development professionals, Ethyl 4-cyanopentanoate is a highly privileged intermediate. The orthogonal reactivity of its functional groups (a reducible nitrile and a hydrolyzable ester) makes it a perfect precursor for:

  • Piperidin-2-ones (δ-lactams): Catalytic hydrogenation of the nitrile yields a primary amine, which spontaneously cyclizes with the pendant ethyl ester to form a lactam ring. This core is ubiquitous in neuropharmacological agents and kinase inhibitors.

  • Bifunctional Monomers: It serves as a precursor for azo-initiators (e.g., 4,4'-azobis(ethyl 4-cyanopentanoate)) used in RAFT polymerization to create targeted, polymer-drug conjugates and nanomedicines.

References

  • Template Catalysis by Metal–Ligand Cooperation. C–C Bond Formation via Conjugate Addition of Non-activated Nitriles under Mild, Base-free Conditions Catalyzed by a Manganese Pincer Complex Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Ethyl 4-cyanopentanoate | C8H13NO2 | CID 14418314 PubChem - National Institutes of Health (NIH) URL:[Link]

Method

Application Notes &amp; Protocols: Ethyl 4-cyanopentanoate as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of Ethyl 4-cyanopentanoate Ethyl 4-cyanopentanoate is a bifunctional organic molecule that serves as a highly versatile and valuable building block for synthetic chemists.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of Ethyl 4-cyanopentanoate

Ethyl 4-cyanopentanoate is a bifunctional organic molecule that serves as a highly versatile and valuable building block for synthetic chemists.[1] Its structure, featuring both a nitrile group and an ethyl ester, provides two distinct and orthogonal reactive handles for a wide array of chemical transformations. This unique combination allows for the strategic construction of complex molecular architectures, particularly nitrogen-containing heterocycles and substituted carboxylic acid derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

The power of Ethyl 4-cyanopentanoate lies in the differential reactivity of its functional groups. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or engaged in nucleophilic additions. Concurrently, the ester group can be hydrolyzed, reduced, or participate in transesterification reactions. This dual functionality enables chemists to perform sequential or one-pot reactions to build molecular complexity efficiently. This guide provides an in-depth exploration of its applications, mechanistic insights into its reactivity, and detailed protocols for its use in key synthetic transformations.

Property Value
Molecular Formula C8H13NO2[1][2]
Molecular Weight 155.197 g/mol [1][2]
IUPAC Name ethyl 4-cyanopentanoate[1]
SMILES CCOC(=O)CCC(C)C#N[1][2]
Synonyms 4-cyano-pentanoic acid ethyl ester, 4-cyanovaleric acid ethyl ester[1][2]

Core Application I: Synthesis of Piperidine and Piperidone Scaffolds

One of the most significant applications of Ethyl 4-cyanopentanoate is in the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry. The synthetic strategy hinges on the catalytic reduction of the nitrile group to a primary amine, which then acts as an internal nucleophile to attack the ester carbonyl, leading to intramolecular cyclization and the formation of a lactam (a piperidone).

Mechanistic Rationale: The choice of catalyst for nitrile reduction is critical. Raney Nickel is often employed due to its high activity and efficacy in converting nitriles to primary amines under hydrogen pressure. The subsequent intramolecular cyclization (lactamization) is often spontaneous or can be promoted by heating. This transformation is entropically favored due to the formation of a stable six-membered ring. This pathway provides a direct route to 2-methyl-6-piperidone, a valuable intermediate for further elaboration.

Workflow for Piperidone Synthesis

G cluster_0 Step 1: Catalytic Reduction cluster_1 Step 2: Intramolecular Cyclization cluster_2 Further Derivatization A Ethyl 4-cyanopentanoate B Primary Amine Intermediate (Ethyl 5-amino-4-methylpentanoate) A->B H₂ / Raney Ni Ethanol, Pressure C 3-Methyl-6-piperidone (Lactam) B->C Heat (-EtOH) D Substituted Piperidines C->D Reduction / Alkylation etc.

Caption: Synthetic pathway from Ethyl 4-cyanopentanoate to piperidines.

Protocol 1: Synthesis of 3-Methyl-6-piperidone via Reductive Cyclization

This protocol details the conversion of Ethyl 4-cyanopentanoate to 3-methyl-6-piperidone.

Materials:

  • Ethyl 4-cyanopentanoate (1.0 eq)

  • Raney Nickel (approx. 10% w/w)

  • Anhydrous Ethanol

  • High-pressure hydrogenation reactor (Parr apparatus or similar)

  • Celite® or other filtration aid

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add Ethyl 4-cyanopentanoate and anhydrous ethanol (approx. 0.2 M concentration).

  • Catalyst Addition: Carefully add Raney Nickel catalyst (as a slurry in ethanol) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions may need optimization) and begin vigorous stirring.

  • Reaction Monitoring: Heat the reaction mixture to 50-70 °C. The reaction is exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional ethanol. Caution: Do not allow the filter cake to dry, as it can ignite in air.

  • Cyclization and Isolation: Transfer the filtrate to a round-bottom flask. Remove the ethanol solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the cyclized product, 3-methyl-6-piperidone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure lactam.

Core Application II: Synthesis of β-Methylglutaric Acid and Derivatives

The bifunctional nature of Ethyl 4-cyanopentanoate allows for its conversion into dicarboxylic acids through hydrolysis. Both the nitrile and the ester functionalities can be hydrolyzed under acidic or basic conditions to yield β-methylglutaric acid.[3] This transformation is a classic example of converting a cyano-ester into a diacid, a valuable intermediate for polyesters, polyamides, and pharmacologically active molecules.

Mechanistic Rationale:

  • Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[4] This forms an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to a carboxylic acid. Simultaneously, the ester is hydrolyzed via a standard acid-catalyzed mechanism. Using a large excess of water drives the equilibrium toward the diacid product.[5]

  • Base-catalyzed hydrolysis (Saponification): A hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent proton transfers lead to an amide intermediate.[4] The amide and the ester are then hydrolyzed under basic conditions to form the dicarboxylate salt. A final acidification step is required to obtain the neutral β-methylglutaric acid.[5]

Workflow for Diacid Synthesis

G cluster_0 Starting Material cluster_1 Hydrolysis Pathways cluster_2 Products A Ethyl 4-cyanopentanoate B Acidic Hydrolysis (e.g., aq. HCl, Reflux) A->B C Basic Hydrolysis (e.g., aq. NaOH, Reflux) A->C D β-Methylglutaric Acid B->D E Disodium β-methylglutarate C->E E->D Acidification (e.g., HCl)

Caption: Hydrolysis pathways of Ethyl 4-cyanopentanoate.

Protocol 2: Synthesis of β-Methylglutaric Acid via Acid Hydrolysis

This protocol describes the complete hydrolysis of Ethyl 4-cyanopentanoate to β-methylglutaric acid.[3]

Materials:

  • Ethyl 4-cyanopentanoate (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Chloride (NaCl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 4-cyanopentanoate with a 1:1 mixture of concentrated hydrochloric acid and water (e.g., 10 mL of acid/water mixture per gram of starting material).

  • Hydrolysis: Heat the mixture to reflux using a heating mantle. The reaction is typically complete after 8-12 hours of refluxing. Monitor the reaction by TLC if a suitable system can be devised, or assume completion after the specified time.

  • Work-up: Cool the amber-colored solution to room temperature. Saturate the aqueous solution with solid sodium chloride to decrease the solubility of the organic product.

  • Extraction: Transfer the solution to a separatory funnel and extract the product with several portions of diethyl ether or ethyl acetate.

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is β-methylglutaric acid. It can be further purified by recrystallization from a small amount of hot water or 10% hydrochloric acid to yield a white, crystalline solid.[3]

Further Synthetic Applications

The versatility of Ethyl 4-cyanopentanoate extends beyond these core applications. The activated methylene group adjacent to the cyano and ester functions in related molecules like ethyl cyanoacetate allows for easy alkylation.[6][7] While the methylene groups in Ethyl 4-cyanopentanoate are not as activated, they can still participate in certain base-mediated alkylation or condensation reactions, opening pathways to more complex carbon skeletons. For instance, Knoevenagel-type condensations with aldehydes or ketones, catalyzed by bases like piperidine, are common for active methylene compounds and could be adapted for derivatives of Ethyl 4-cyanopentanoate.[8][9]

Conclusion

Ethyl 4-cyanopentanoate is a powerful and versatile building block in modern organic synthesis. Its dual functionality provides chemists with a reliable platform for constructing key structural motifs such as substituted piperidones and glutaric acids. The protocols and mechanistic discussions provided herein serve as a guide for researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate. By understanding the underlying principles of its reactivity, chemists can continue to develop novel and efficient synthetic routes to important target molecules.

References

  • Mol-Instincts. (2025, May 20). ethyl 4-cyanopentanoate - C8H13NO2, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-cyanopentanoate. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). β-METHYLGLUTARIC ACID. Available at: [Link]

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Thieme. Available at: [Link]

  • Grossman, R. B., & Varner, M. A. (1997). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry, 62(15), 5235–5237.
  • Molander, G. A., & Wolfe, C. N. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-341.
  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATES AND THEIR UTILITY FOR SYNTHESIS OF POLYFUNCTIONALLY SUBSTITUTED ISOQUINOLINES. HETEROCYCLES, 78(8), 2067.
  • Wikipedia. (n.d.). Ethyl cyanoacetate. Available at: [Link]

  • Santos, J. I., et al. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Available at: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2015). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES.
  • Google Patents. (n.d.). Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions during the hydrolysis of Ethyl 4-cyanopentanoate

Subject: Preventing Side Reactions During the Hydrolysis of Ethyl 4-cyanopentanoate Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Preventing Side Reactions During the Hydrolysis of Ethyl 4-cyanopentanoate Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing scalable, chemoselective transformations. Ethyl 4-cyanopentanoate presents a classic synthetic challenge: it contains both an ester and a nitrile functional group. While our goal is to isolate 4-cyanopentanoic acid, improper conditions will rapidly degrade the molecule.

This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to ensure absolute chemoselectivity and enantiopreservation.

Pathway Visualization: The Chemoselectivity Challenge

To troubleshoot effectively, we must first map the competing thermodynamic and kinetic pathways. The diagram below illustrates how different reaction conditions dictate the fate of Ethyl 4-cyanopentanoate.

HydrolysisPathways SM Ethyl 4-cyanopentanoate (Starting Material) DP 4-Cyanopentanoic Acid (Desired Product) SM->DP Mild Hydrolysis (LiOH, Lipase, Dowex-50) SP1 Amide / Di-acid (Over-hydrolysis) SM->SP1 Harsh Acid/Base + Heat SP2 Racemized Product (Loss of Chirality) SM->SP2 Strong Base (alpha-CN Deprotonation) DP->SP1 Prolonged Heat/Base

Reaction pathways and side reactions for Ethyl 4-cyanopentanoate hydrolysis.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why am I observing 4-carbamoylpentanoic acid (amide) and 2-methylglutaric acid (di-acid) byproducts during saponification? Root Cause (Causality): Nitriles are not carbonyl equivalents, but their C≡N triple bond undergoes nucleophilic addition similarly to a C=O group[1.7]. When using an excess of strong base (like NaOH or KOH) at elevated temperatures, hydroxide ions attack the electrophilic nitrile carbon. This forms an imidic acid intermediate that tautomerizes to an amide, which can subsequently hydrolyze to a carboxylate[1]. Solution: Exploit the kinetic difference between ester and nitrile hydrolysis. Saponification of the ester is a highly efficient, base-promoted process that is much faster than nitrile cleavage[1.5]. By lowering the temperature to 0 °C and using exactly 1.05 equivalents of a milder base like Lithium Hydroxide (LiOH), you quantitatively cleave the ester before the nitrile has sufficient thermal energy to react.

Q2: My starting material is enantiopure, but the isolated product is partially racemized. How can I prevent this? Root Cause (Causality): The C4 position contains a proton alpha to the cyano group. Nitriles stabilize adjacent carbanions, significantly lowering the pKa of this proton. Under strongly basic conditions, reversible deprotonation occurs, generating a planar ketenimine-like intermediate. Subsequent reprotonation from either face leads to epimerization (racemization). Solution: Eliminate strong aqueous bases entirely and transition to a biocatalytic workflow. Hydrolytic enzymes, such as lipases, operate efficiently in aqueous solutions at near-ambient temperatures and moderate pH[1.1]. This completely bypasses the carbanion intermediate, ensuring absolute retention of enantiomeric excess (ee).

Q3: Can I use acid-catalyzed hydrolysis to avoid base-induced racemization? Root Cause (Causality): Acid-catalyzed ester hydrolysis is an equilibrium process requiring a large excess of water to drive the reaction forward[1.14]. However, using strong mineral acids (e.g., refluxing HCl or H2SO4) protonates the nitrile nitrogen. This increases the electrophilicity of the cyano carbon, activating it for nucleophilic attack by water, which inevitably forms the amide[1]. Solution: If an acidic environment is required, utilize a mild, heterogeneous solid acid catalyst such as Dowex-50 resin. Refluxing the ester in an aqueous suspension of Dowex-50 provides clean ester hydrolysis while leaving the nitrile group completely unaffected[1.3].

Quantitative Performance Data

The table below summarizes the expected outcomes of various hydrolysis methods based on empirical laboratory data.

MethodReagents / ConditionsEster Hydrolysis YieldNitrile PreservationEnantiomeric Excess (ee) Retention
Strong Base NaOH (2.0 eq), H₂O/EtOH, 60 °C>95%Poor (<60%)Poor (Extensive Racemization)
Mild Base LiOH (1.05 eq), THF/H₂O, 0 °C85–90%Excellent (>95%)Moderate to Good
Solid Acid Dowex-50, H₂O, Reflux (12 h)~85%Excellent (>95%)Good
Biocatalytic CALB Lipase, Phosphate Buffer (pH 7), 30 °C>90%Outstanding (>99%)Outstanding (>99%)
Validated Experimental Protocols
Protocol A: Mild Base-Promoted Hydrolysis (Kinetic Control)

This protocol utilizes low temperatures and stoichiometric control to kinetically favor ester saponification over nitrile hydrolysis.

  • Dissolution: Dissolve 10 mmol of Ethyl 4-cyanopentanoate in 20 mL of a THF/MeOH/H₂O (2:1:1 v/v/v) solvent mixture.

    • Causality: The mixed solvent system ensures the simultaneous solubility of the hydrophobic organic ester and the hydrophilic inorganic base, preventing biphasic reaction stalls.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

    • Causality: Low temperature drastically reduces the thermal energy available, suppressing the higher-activation-energy nitrile hydrolysis pathway.

  • Base Addition: Slowly add 10.5 mL of a 1.0 M aqueous LiOH solution (1.05 eq) dropwise over 15 minutes.

  • Monitoring (Self-Validation): Stir at 0 °C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-validating: the complete disappearance of the starting material spot confirms that no further base or time is required, preventing over-reaction.

  • Quenching & Wash: Evaporate the organic solvents under reduced pressure (bath temp < 30 °C). Dilute the remaining aqueous layer with 10 mL water and wash with 15 mL diethyl ether. Discard the ether layer.

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield pure 4-cyanopentanoic acid.

    • Causality: Acidification protonates the carboxylate salt into the free carboxylic acid, making it organic-soluble. The pH-dependent extraction ensures that only the successfully cleaved product transfers to the organic phase.

Protocol B: Biocatalytic Hydrolysis (Enantiopreservation)

This protocol is mandatory when processing enantiopure starting materials, as it completely avoids the carbanion-induced racemization pathway.

  • Buffer Preparation: Prepare 50 mL of 0.1 M sodium phosphate buffer (pH 7.0).

    • Causality: Maintaining a strictly neutral pH preserves the optimal ionization state for the enzyme's catalytic triad while preventing background chemical hydrolysis.

  • Substrate Addition: Add 10 mmol of enantiopure Ethyl 4-cyanopentanoate to the buffer. (If solubility is poor, add up to 10% v/v DMSO as a co-solvent).

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B (CALB).

    • Causality: Immobilized lipases are highly robust, commercially available, and exhibit extreme chemoselectivity for esters over nitriles[2].

  • Incubation: Shake the mixture at 30 °C at 200 rpm for 24 hours.

  • Workup (Self-Validation): Filter the mixture to recover the immobilized enzyme. The protocol validates itself through mass recovery: the enzyme beads can be washed, dried, and weighed to confirm no biocatalyst loss, allowing for recycling in subsequent batches.

  • Isolation: Adjust the filtrate to pH 2 with 1M HCl and extract with EtOAc as described in Protocol A to isolate the enantiopure acid.

References
  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds Source: Sabinet African Journals URL
  • Source: Taylor & Francis (tandfonline.com)
  • Source: YouTube (David Van Vranken, UC Irvine)
  • 21.
  • Acid Catalyzed Hydrolysis of Esters Source: Chemistry LibreTexts URL

Sources

Optimization

Technical Support Center: Troubleshooting the Selective Reduction of Ethyl 4-Cyanopentanoate

Welcome to the Application Scientist Support Portal. The selective reduction of ethyl 4-cyanopentanoate to ethyl 4-(aminomethyl)pentanoate is a notoriously challenging transformation in synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The selective reduction of ethyl 4-cyanopentanoate to ethyl 4-(aminomethyl)pentanoate is a notoriously challenging transformation in synthetic chemistry. Because the molecule contains both a reducible nitrile (-C≡N) and an ester (-COOEt) separated by a carbon backbone that perfectly accommodates a 6-membered ring, researchers frequently encounter issues with chemoselectivity, dimerization, and spontaneous lactamization.

This guide provides field-proven, mechanistically grounded solutions to ensure you isolate your target amine with high yield and purity.

Mechanistic Overview: Competing Reaction Pathways

Before troubleshooting, it is critical to understand the thermodynamic and kinetic pathways at play. The diagram below illustrates the desired reduction alongside the three primary failure modes: ester over-reduction, imine dimerization, and spontaneous lactamization.

ReactionPathways A Ethyl 4-cyanopentanoate (Starting Material) B Ethyl 4-(aminomethyl)pentanoate (Desired Primary Amine) A->B Selective Reduction (Raney Ni / H2) E Amino-alcohol (Ester Cleavage) A->E Non-selective Hydride (e.g., LiAlH4) C 5-Methylpiperidin-2-one (δ-Lactam Side Product) B->C Intramolecular Cyclization (Heat / Base) D Secondary Amine Dimer (Over-reduction) B->D Intermolecular Imine Attack (-NH3)

Reaction pathways for ethyl 4-cyanopentanoate reduction highlighting side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: How do I selectively reduce the cyano group without cleaving the ethyl ester? The Causality: Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are non-selective; they will reduce the nitrile to an amine but will simultaneously reduce the ethyl ester to a primary alcohol . The Solution: You must rely on chemoselective catalytic hydrogenation or mild silane-based reductions. Industry standard dictates using Raney Nickel or Sponge Cobalt under H₂ gas, which leaves the ester completely intact. Alternatively, for a benchtop-friendly homogeneous approach, Cobalt-catalyzed hydrosilylation using Co(OPiv)₂ and 1,1,3,3-tetramethyldisiloxane (TMDS) offers exceptional chemoselectivity for nitriles over esters .

Q2: My GC-MS shows a high-molecular-weight impurity. How do I prevent secondary amine (dimer) formation? The Causality: Nitrile reduction proceeds via a highly reactive imine intermediate (R-CH=NH). As your desired primary amine (R-CH₂NH₂) forms, it acts as a nucleophile, attacking the unreduced imine. This results in the elimination of ammonia and the irreversible formation of a secondary amine dimer. The Solution: Apply Le Chatelier's principle. By adding 5–10 equivalents of anhydrous ammonia (NH₃) to the hydrogenation vessel, you saturate the environment with the leaving group. This strongly shifts the equilibrium away from the dimer and back toward the primary imine, ensuring quantitative conversion to the primary amine .

Q3: I am trying to isolate the open-chain amino-ester, but I keep getting 5-methylpiperidin-2-one. How do I stop lactamization? The Causality: Ethyl 4-(aminomethyl)pentanoate contains a primary amine and an ester separated by exactly four carbons. Once the amine is generated, it undergoes a spontaneous nucleophilic acyl substitution at the ester carbonyl, expelling ethanol. Because this forms a 6-membered ring (a δ-lactam), the cyclization is highly favored by both enthalpy (low ring strain) and entropy. The Solution: To isolate the open chain, you must trap the amine in situ before it can attack the ester. Conduct the hydrogenation in the presence of an acylating agent like di-tert-butyl dicarbonate (Boc₂O) or acetic anhydride. The amine reacts with the anhydride much faster than it can cyclize, yielding the stable, protected amine .

Quantitative Data: Catalyst & Condition Selection

Use the following empirical data matrix to select the optimal reduction system based on your specific target molecule (open-chain vs. lactam).

Reducing Agent SystemEster ToleranceDimer SuppressionLactam SuppressionExpected Target Yield (%)Recommended Use Case
LiAlH₄ / THF PoorModeratePoor< 10%Not recommended.
Pd/C / H₂ GoodPoorPoor30 - 40%Prone to catalyst poisoning by amines.
Raney Ni / H₂ / NH₃ ExcellentExcellentModerate75 - 85%Best for generating the free amine (requires low temp).
Raney Ni / H₂ / Boc₂O ExcellentExcellentExcellent> 90%Optimal for isolating the open-chain structure.
Co(OPiv)₂ / TMDS ExcellentGoodGood80 - 88%Best homogeneous, pressure-free alternative.
Validated Experimental Protocol: One-Pot Reduction & Protection

This protocol is designed as a self-validating system . It includes in-process analytical checks to confirm success at each step without requiring complex workups.

Objective: Selective reduction of ethyl 4-cyanopentanoate to ethyl 4-(((tert-butoxycarbonyl)amino)methyl)pentanoate. Scale: 10 mmol

  • Reaction Setup & Baseline: In a 100 mL Parr autoclave, dissolve ethyl 4-cyanopentanoate (1.55 g, 10 mmol) in anhydrous ethanol (30 mL).

    • Validation Check: The solution must be completely homogeneous. Take a 50 µL aliquot for a baseline GC-FID reading.

  • In Situ Trapping Agent: Add di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11 mmol).

    • Causality: Adding Boc₂O prior to reduction ensures that the primary amine is sterically hindered the millisecond it is generated, completely shutting down both dimerization and lactamization.

  • Catalyst Loading: Add an aqueous slurry of Raney Nickel (approx. 0.3 g, pre-washed 3x with ethanol to remove water).

    • Validation Check: A slight bubbling upon addition indicates active surface hydrogen on the catalyst. (Safety: Never allow Raney Ni to dry out; it is highly pyrophoric).

  • Hydrogenation: Seal the autoclave, purge the headspace with N₂ (3x), followed by H₂ (3x). Pressurize to 50 psi H₂. Stir vigorously at 20 °C for 12 hours.

    • Validation Check: Monitor the pressure gauge. A theoretical pressure drop corresponding to exactly 2 equivalents of H₂ (20 mmol) validates complete nitrile reduction without ester cleavage.

  • Workup & Verification: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst.

    • Validation Check: Spot the filtrate on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. A successful Boc-protection will not show an immediate dark purple spot (which would indicate a free amine failure) but will slowly turn reddish-brown upon sustained heating.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Boc-protected amino-ester.

Troubleshooting Workflow

If your reaction fails to yield the desired product, follow this logical decision tree to identify the root cause.

Troubleshooting Start Reaction Analysis: Low Yield of Target Amine Q1 Is the ester group cleaved or reduced? Start->Q1 A1 Action: Switch from Hydrides to Raney Ni/H2 or Co(OPiv)2/TMDS Q1->A1 Yes Q2 Are high MW dimers observed on GC-MS? Q1->Q2 No A2 Action: Add 5-10 eq anhydrous NH3 to suppress imine condensation Q2->A2 Yes Q3 Is 5-methylpiperidin-2-one (m/z 113) forming? Q2->Q3 No A3 Action: Lower temp to <20°C and add Boc2O for in situ protection Q3->A3 Yes

Decision tree for troubleshooting the selective reduction of ethyl 4-cyanopentanoate.

Troubleshooting

Technical Support Center: Troubleshooting Commercial Ethyl 4-Cyanopentanoate

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and polymer scientists utilizing (CAS: 62344-97-2)[1] in complex synthetic workflows, such as the preparati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and polymer scientists utilizing (CAS: 62344-97-2)[1] in complex synthetic workflows, such as the preparation of custom azo-initiators for [2] or as a building block for pharmaceutical intermediates.

Mechanistic Origins of Common Impurities

Understanding the upstream synthesis route is critical for predicting and troubleshooting impurity profiles. Commercial Ethyl 4-cyanopentanoate is predominantly synthesized via the nucleophilic substitution ( SN​2 ) of[3] with sodium or potassium cyanide.

However, the dual nature of the cyanide ion—acting as both a nucleophile and a Brønsted base—combined with the inherent moisture sensitivity of the reaction conditions, leads to three primary classes of impurities in commercial batches:

  • Elimination Products (Ethyl pentenoates): Cyanide's basicity triggers a competing E2 elimination of HBr from the brominated precursor.

  • Hydrolysis Products (4-Cyanopentanoic acid): Trace moisture in hygroscopic reaction solvents (e.g., DMF or DMSO) reacts with basic cyanide salts to generate hydroxide ions ( OH− ), which subsequently saponify the target ethyl ester.

  • Residual Precursor (Ethyl 4-bromopentanoate): Incomplete conversion often occurs due to mass transfer limitations in solid-liquid biphasic cyanation reactions.

Pathway SM Ethyl 4-bromopentanoate (Precursor) Prod Ethyl 4-cyanopentanoate (Target Product) SM->Prod SN2 Cyanation Imp1 Ethyl pentenoates (Alkene Impurity) SM->Imp1 E2 Elimination Imp3 Residual Precursor (Halogen Impurity) SM->Imp3 Incomplete Reaction CN NaCN / KCN (Reagent) CN->Prod CN->Imp1 Base behavior Imp2 4-Cyanopentanoic acid (Acid Impurity) Prod->Imp2 Ester Hydrolysis (Trace H2O)

Reaction pathway of Ethyl 4-cyanopentanoate synthesis and the mechanistic origins of impurities.

Troubleshooting FAQs: Identifying and Resolving Impurities

Q1: My downstream Grignard reaction is failing, and I observe a broad peak around 11.0 ppm in my 1H NMR spectrum. What is the issue?

  • Expert Diagnosis: Your commercial batch contains 4-Cyanopentanoic acid . The broad peak at 11.0 ppm is the acidic proton of the carboxylic acid. Because Grignard reagents are strong bases, this acidic proton prematurely quenches the reagent before it can attack your target electrophile.

  • Causality: Cyanide salts are salts of a weak acid ( HCN ) and a strong base. In the presence of trace water, they hydrolyze to produce OH− , which saponifies the ethyl ester of your product.

  • Resolution: Perform a mild basic wash using aqueous NaHCO3​ . Crucial Insight: Do not use NaOH . NaOH is a strong base and will cause further hydrolysis of your target ester. NaHCO3​ is perfectly calibrated to deprotonate the carboxylic acid impurity without degrading the ester.

Q2: I am using Ethyl 4-cyanopentanoate to synthesize a custom azo-initiator for nitroxide-mediated radical polymerization. My final polymer has a broader molecular weight distribution than expected. Could the starting material be the culprit?

  • Expert Diagnosis: Yes. Contamination with Ethyl pentenoates (alkene impurities) can severely interfere with radical polymerization[2].

  • Causality: The E2 elimination side-reaction competes with the SN​2 cyanation. Alkenes act as radical scavengers or undergo unwanted copolymerization, disrupting the controlled "living" radical polymerization process and broadening your polydispersity index (PDI).

  • Resolution: Alkene impurities cannot be removed by simple extraction. You must perform fractional vacuum distillation.

Q3: I detect a heavy halogenated species in my mass spec (M+ and M+2 peaks of equal intensity). How do I remove it?

  • Expert Diagnosis: This isotopic signature ( 79Br and 81Br at a 1:1 ratio) confirms the presence of unreacted Ethyl 4-bromopentanoate [3].

  • Causality: Cyanation is often performed in biphasic systems. Without adequate phase-transfer catalysis, the conversion remains incomplete.

  • Resolution: Fractional distillation under high vacuum is required. The boiling point of the bromo-precursor differs sufficiently from the cyano-product to allow for thermal separation.

Analytical Signatures and Mitigation Summary

Impurity ClassChemical SpeciesMechanistic OriginKey Analytical SignaturePrimary Removal Method
Hydrolysis 4-Cyanopentanoic acidBase-catalyzed ester saponification 1H NMR: Broad singlet at ~11.0 ppm (-COOH)Mild aqueous basic wash ( NaHCO3​ )
Elimination Ethyl pentenoates E2 elimination of HBr by cyanide 1H NMR: Multiplets at 5.0–6.0 ppm (alkene C-H)Fractional vacuum distillation
Unreacted Ethyl 4-bromopentanoateIncomplete SN​2 conversionMS: Equal intensity M+ and M+2 peaks (Br isotopes)Fractional vacuum distillation

Validated Protocol: Purification of Commercial Ethyl 4-Cyanopentanoate

To guarantee absolute purity for sensitive downstream applications, follow this self-validating, step-by-step purification workflow.

Workflow Start Crude Commercial Batch (Ethyl 4-cyanopentanoate) Wash 1. Aqueous NaHCO3 Wash (Partitions Acid Impurity) Start->Wash Extract 2. Phase Separation (Retain Organic Layer) Wash->Extract Dry 3. Dry over Na2SO4 & Concentrate Extract->Dry Distill 4. Fractional Vacuum Distillation (Removes Alkenes & Precursor) Dry->Distill Pure Purified Ethyl 4-cyanopentanoate (>99% Purity) Distill->Pure

Step-by-step purification workflow for isolating high-purity Ethyl 4-cyanopentanoate.

Step-by-Step Methodology:
  • Dilution: Dissolve 50 g of commercial Ethyl 4-cyanopentanoate in 150 mL of Ethyl Acetate (EtOAc).

  • Mild Basic Wash: Transfer the organic solution to a separatory funnel. Add 100 mL of saturated aqueous NaHCO3​ . Vigorously shake the funnel, venting frequently to release CO2​ gas generated by the neutralization of 4-cyanopentanoic acid.

  • Phase Separation & Self-Validation: Allow the layers to separate and drain the lower aqueous layer into a beaker.

    • Self-Validation Checkpoint: Test the pH of the discarded aqueous layer using universal indicator paper. The protocol is only successful if the pH remains mildly basic (pH 8–9). If the pH is neutral or acidic, the bicarbonate buffer has been exhausted by a high concentration of acid impurity. You must repeat Step 2 until the aqueous waste maintains a basic pH, validating that all acidic impurities have been neutralized and extracted.

  • Drying: Wash the retained organic layer with 50 mL of brine, then dry over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent.

  • Concentration: Remove the EtOAc using a rotary evaporator under reduced pressure.

  • Fractional Distillation: Transfer the concentrated oil to a short-path distillation apparatus. Distill under high vacuum (e.g., <5 mmHg). Discard the early-eluting fractions (containing lower-boiling ethyl pentenoates) and collect the main fraction corresponding to pure Ethyl 4-cyanopentanoate.

References

  • National Center for Biotechnology Information. "Ethyl 4-cyanopentanoate." PubChem. URL:[Link]

  • Macromolecules (ACS Publications). "Block Copolymer Preparation Using Sequential Normal/Living Radical Polymerization Techniques." URL: [Link]

  • ChemSrc. "Pentanoic acid, 4-bromo-, ethyl ester." URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity of Ethyl 4-cyanopentanoate vs. other alkyl 4-cyanopentanoates

An in-depth technical analysis of Ethyl 4-cyanopentanoate and its alkyl homologues reveals a highly versatile class of bifunctional aliphatic building blocks. Featuring both a masked primary amine (via the distal nitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Ethyl 4-cyanopentanoate and its alkyl homologues reveals a highly versatile class of bifunctional aliphatic building blocks. Featuring both a masked primary amine (via the distal nitrile) and a tunable acyl donor (the ester), these compounds are critical intermediates in the synthesis of complex lactams, symmetrical azo initiators[1], and advanced block copolymers[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of these homologues, focusing on how the steric and electronic parameters of the esterifying alkyl group dictate downstream synthetic workflows.

Structural & Electronic Foundations

The core structure of an alkyl 4-cyanopentanoate ( NC−CH(CH3​)−CH2​−CH2​−COOR ) isolates the electrophilic ester carbonyl from the electron-withdrawing cyano group via a two-carbon (ethylene) bridge. Because the inductive effect (-I) of the nitrile is heavily attenuated across this aliphatic distance, the reactivity of the ester group is almost entirely governed by the steric bulk of the alkoxy leaving group (-OR).

This steric parameter (quantified by the Taft equation, Es​ ) allows chemists to precisely tune the molecule's susceptibility to nucleophilic acyl substitution without altering the reactivity of the C4 nitrile[3].

G Root Alkaline Hydrolysis Rate (Nucleophilic Attack) M Methyl 4-cyanopentanoate Fastest Rate (k_rel ~ 1.5) Root->M Low Steric Bulk E Ethyl 4-cyanopentanoate Baseline Rate (k_rel = 1.0) Root->E Moderate Bulk B tert-Butyl 4-cyanopentanoate Slowest Rate (k_rel < 0.01) Root->B Severe Hindrance

Fig 1: Impact of alkyl group steric hindrance on the alkaline hydrolysis rate.

Comparative Reactivity Profile

Nucleophilic Acyl Substitution (Saponification)

The choice of the alkyl group fundamentally alters the conditions required for ester cleavage:

  • Methyl 4-cyanopentanoate: Exhibits the lowest steric hindrance. It undergoes rapid saponification under mild basic conditions (e.g., LiOH at 0 °C). It is preferred when rapid deprotection is required to prevent competitive hydrolysis of the nitrile into an amide.

  • Ethyl 4-cyanopentanoate: The industry standard. It provides an optimal balance, remaining stable during prolonged storage and complex cross-coupling reactions, while still being cleavable under standard refluxing alkaline conditions[3].

  • tert-Butyl 4-cyanopentanoate: Highly sterically hindered and practically inert to alkaline hydrolysis. Instead, it is cleaved via an orthogonal acidic pathway (e.g., using Trifluoroacetic acid, TFA). The mechanism shifts from a standard BAC​2 nucleophilic attack to an SN​1 cleavage, driven by the formation of a highly stable tert-butyl cation.

Cyano Group Transformations & Cascade Cyclization

The cyano group at the C4 position can be chemoselectively reduced to a primary amine. Because this newly formed amine is positioned δ (delta) to the ester carbonyl, it undergoes a spontaneous, thermodynamically driven intramolecular amidation to form a 6-membered ring: 5-methylpiperidin-2-one (a substituted δ -lactam)[4].

The leaving group ability of the ester dictates the kinetics of this ring closure. The ethyl ester provides an excellent balance, allowing the intermediate amino-ester to form and seamlessly cyclize without requiring aggressive heating.

G A Ethyl 4-cyanopentanoate (Cyanoester) B Ethyl 5-amino-4-methylpentanoate (Intermediate) A->B H2, Raney Ni (Reduction) C 5-Methylpiperidin-2-one (δ-Lactam) B->C Intramolecular Amidation

Fig 2: Chemoselective reduction of ethyl 4-cyanopentanoate and subsequent cyclization.

Quantitative Performance Data

The following table summarizes the key physicochemical and kinetic parameters that differentiate these homologues, aiding in reagent selection for specific synthetic routes.

Alkyl HomologueTaft Steric Parameter ( Es​ )Relative Hydrolysis Rate ( krel​ )Deprotection MechanismPrimary Synthetic Application
Methyl 0.00~ 1.5Mild Base ( BAC​2 )High-throughput library synthesis requiring rapid cleavage.
Ethyl -0.071.0 (Baseline)Standard Base ( BAC​2 )General purpose building block; Azo-initiator synthesis.
Propyl -0.36~ 0.8Standard Base ( BAC​2 )Specialized lipophilic intermediate applications.
tert-Butyl -1.54< 0.01Strong Acid ( SN​1 )Orthogonal peptide synthesis; Base-sensitive workflows.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality explanations for reagent choices and specific in-process checks to confirm successful transformations.

Protocol A: Chemoselective Reduction and Lactamization of Ethyl 4-Cyanopentanoate

Objective: Convert the linear cyanoester into 5-methylpiperidin-2-one.

  • Causality of Reagents: Raney Nickel with H2​ gas is selected over LiAlH4​ . LiAlH4​ is overly aggressive and would reduce the ester to a primary alcohol, permanently preventing lactamization. Raney Ni chemoselectively targets the nitrile. Ethanol is used as the solvent to match the ester group, preventing unwanted transesterification side-reactions.

  • Step-by-Step:

    • Dissolve 10 mmol of Ethyl 4-cyanopentanoate in 25 mL of absolute ethanol in a high-pressure hydrogenation flask.

    • Add 1.0 g of active Raney Nickel slurry (washed with ethanol).

    • Pressurize the vessel with H2​ gas to 50 psi and agitate at 40 °C for 12 hours.

    • Filter the catalyst carefully through a pad of Celite (Caution: Raney Ni is pyrophoric).

    • Concentrate the filtrate under reduced pressure to drive the spontaneous cyclization to completion, yielding the lactam and liberating ethanol.

  • Self-Validation Check: Analyze the crude product via IR spectroscopy. The successful transformation is validated by the complete disappearance of the sharp −C≡N stretch at ~2240 cm −1 and the ester C=O stretch at ~1735 cm −1 . These must be replaced by a broad N−H stretch (~3300 cm −1 ) and a characteristic lactam amide C=O stretch at ~1660 cm −1 .

Protocol B: Orthogonal Acidic Cleavage of tert-Butyl 4-Cyanopentanoate

Objective: Isolate 4-cyanopentanoic acid without hydrolyzing the sensitive nitrile group.

  • Causality of Reagents: A 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) is utilized. The strong acid protonates the ester, and the severe steric bulk of the tert-butyl group forces an SN​1 collapse, releasing isobutylene gas. The nitrile is highly stable to these anhydrous acidic conditions.

  • Step-by-Step:

    • Dissolve 5 mmol of tert-Butyl 4-cyanopentanoate in 10 mL of anhydrous DCM.

    • Cool the solution to 0 °C and add 10 mL of TFA dropwise.

    • Remove the ice bath and stir at room temperature for 3 hours. (Gas evolution of isobutylene will be observed).

    • Evaporate the volatiles under reduced pressure.

  • Self-Validation Check (Acid/Base Extraction): Dissolve the residue in EtOAc and extract with saturated aqueous NaHCO3​ . The product will move into the aqueous layer as a sodium salt. Wash the aqueous layer with fresh EtOAc to remove unreacted starting material. Finally, acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc. If the product successfully precipitates/extracts only after acidification, it definitively proves the ester was cleaved to the free carboxylic acid.

References

  • BenchChem. An In-depth Technical Guide to the Known Reactions of 4-Chloro-pentanoic Acid Ethyl Ester. (Discusses foundational intramolecular cyclization mechanisms of pentanoic acid ethyl esters to γ-valerolactone and substituted lactams).

  • Macromolecules (ACS Publications). Block Copolymer Preparation Using Sequential Normal/Living Radical Polymerization Techniques. (Details the preparation and structural confirmation of 4,4'-azobis(ethyl 4-cyanopentanoate) derivatives using NMR and Mass Spectroscopy).

  • Wiley-VCH. Supporting Information: Synthesis and Characterization. (Provides primary analytical data, including HRMS and IR spectra, for the synthesis of Ethyl 4-cyanopentanoate).

  • Google Patents (US3346554A). Process of preparing symmetrical azo compounds. (Documents the industrial utilization of both methyl and ethyl 4-cyanopentanoate in the generation of azo-initiators).

Sources

Comparative

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 4-cyanopentanoate

In the landscape of pharmaceutical and chemical synthesis, the accurate quantification of intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and chemical synthesis, the accurate quantification of intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 4-cyanopentanoate, a key building block in various synthetic pathways, requires robust analytical methods for its precise measurement. This guide provides a comparative analysis of the principal chromatographic techniques applicable to the quantification of Ethyl 4-cyanopentanoate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental design, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs. While a standardized official method for Ethyl 4-cyanopentanoate is not prominently established, this guide synthesizes best practices from the analysis of structurally related esters and nitrile compounds to propose and compare validated analytical frameworks.

Analyte Profile: Ethyl 4-cyanopentanoate

Before selecting an analytical technique, understanding the physicochemical properties of the target analyte is critical.

  • Molecular Formula: C₈H₁₃NO₂[1][2]

  • Molecular Weight: 155.197 g/mol [2]

  • Structure: Possesses an ester functional group and a nitrile (cyano) group.

  • Volatility: As a relatively small ester, it is expected to have sufficient volatility and thermal stability for Gas Chromatography.

  • Polarity: The presence of both the ester and nitrile groups imparts a degree of polarity.

  • Chromophore: The nitrile and ester groups provide weak UV absorbance at low wavelengths (around 210 nm), making HPLC with UV detection a feasible, albeit potentially less sensitive, option.

This profile suggests that both GC and HPLC are viable techniques, and the optimal choice will depend on factors such as sample matrix, required sensitivity, and the nature of potential impurities.

Gas Chromatography (GC) with Flame Ionization Detection (GC-FID): The Gold Standard for Volatile Analytes

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds.[3][4] For a compound like Ethyl 4-cyanopentanoate, GC, particularly with a Flame Ionization Detector (FID), offers high sensitivity and robustness. The FID is highly responsive to organic, carbon-containing compounds and provides excellent linearity over a wide concentration range.[3]

Causality Behind Method Design

The choice to use GC-FID is predicated on the analyte's volatility. The separation mechanism in GC relies on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3] The selection of the stationary phase is the most critical parameter for achieving resolution from potential impurities, such as starting materials or side-products.

A mid-polarity stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups (e.g., a DB-5ms or equivalent), is a logical starting point.[5][6] This choice provides a good balance of dispersive and dipole-dipole interactions, which is effective for separating compounds of intermediate polarity like Ethyl 4-cyanopentanoate.

Experimental Protocol: GC-FID
  • Instrumentation and Materials:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

    • Capillary Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase.[6]

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Reagents: Ethyl 4-cyanopentanoate reference standard, suitable solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 4-cyanopentanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples.[7][8]

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on required sensitivity.[9]

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.[7]

    • Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min.

    • Detector Temperature: 280°C

  • Data Analysis:

    • Integrate the peak area of Ethyl 4-cyanopentanoate.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Prep1 Weigh Reference Standard Prep2 Prepare Stock Solution Prep1->Prep2 Prep3 Create Calibration Curve Standards Prep2->Prep3 Prep4 Dilute Unknown Sample Prep2->Prep4 GC_Inject Inject 1 µL into GC Prep3->GC_Inject Prep4->GC_Inject GC_Separation Separation on Capillary Column GC_Inject->GC_Separation GC_Detection Detection by FID GC_Separation->GC_Detection Data1 Integrate Peak Areas GC_Detection->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Sample Concentration Data2->Data3 HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Quantification Prep1 Prepare Mobile Phase Prep2 Prepare Standard & Sample Solutions HPLC_Inject Inject 10 µL into HPLC Prep2->HPLC_Inject HPLC_Separation Separation on C18 Column HPLC_Inject->HPLC_Separation HPLC_Detection UV Detection (~210 nm) HPLC_Separation->HPLC_Detection Data1 Chromatogram Integration HPLC_Detection->Data1 Data2 Linear Regression (Calibration) Data1->Data2 Data3 Calculate Concentration Data2->Data3

Sources

Validation

A Comparative Guide to Catalysts for the Reductive Cyclization of Ethyl 4-Cyanopentanoate

Introduction: The Strategic Importance of 5-Ethyl-2-piperidone In the landscape of pharmaceutical and fine chemical synthesis, lactams, particularly substituted piperidones, serve as invaluable structural motifs and chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 5-Ethyl-2-piperidone

In the landscape of pharmaceutical and fine chemical synthesis, lactams, particularly substituted piperidones, serve as invaluable structural motifs and chiral building blocks. 5-Ethyl-2-piperidone is a key intermediate whose synthesis is of considerable interest. A primary and industrially scalable route to this molecule is the reductive cyclization of Ethyl 4-cyanopentanoate. This transformation is a sophisticated one-pot process that involves the catalytic hydrogenation of a nitrile group to a primary amine, which then undergoes a spontaneous or catalyzed intramolecular aminolysis (cyclization) to form the thermodynamically stable six-membered lactam ring, releasing ethanol as a byproduct.

The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. The primary challenge lies in steering the reaction exclusively towards the primary amine intermediate, avoiding the formation of secondary and tertiary amines which are common byproducts in nitrile hydrogenation.[1] This guide provides an in-depth comparative analysis of common heterogeneous catalysts for this transformation, offering field-proven insights, quantitative data from analogous systems, and detailed experimental protocols to aid researchers in catalyst selection and process optimization.

Catalytic Systems: A Comparative Overview

The conversion of Ethyl 4-cyanopentanoate to 5-Ethyl-2-piperidone is predominantly achieved using heterogeneous catalysts under hydrogen pressure. The main contenders fall into two categories: the industry workhorse, Raney® Nickel, and more selective but costly Precious Metal Catalysts (PMCs) like Rhodium, Ruthenium, and Palladium.

The Reaction Pathway and Mechanistic Considerations

The overall transformation proceeds in two distinct mechanistic steps on the catalyst surface. Understanding this pathway is crucial for rationalizing catalyst choice and reaction conditions.

  • Nitrile Hydrogenation: The nitrile group (R-C≡N) is hydrogenated in a stepwise manner. It first forms a highly reactive primary imine intermediate (R-CH=NH) upon the addition of one mole of H₂. This imine is then rapidly hydrogenated to the desired primary amine (R-CH₂-NH₂).

  • Intramolecular Cyclization: The resulting ethyl 5-aminopentanoate intermediate undergoes a spontaneous intramolecular nucleophilic attack of the terminal amine onto the ester carbonyl group, forming a cyclic tetrahedral intermediate which then eliminates ethanol to yield the final product, 5-ethyl-2-piperidone.

A major challenge is preventing the reactive imine intermediate from condensing with a molecule of the primary amine product. This condensation eliminates ammonia and forms a secondary imine, which is then hydrogenated to a secondary amine, a significant impurity.[1][2] The addition of ammonia to the reaction medium is a common strategy to suppress this side reaction by shifting the equilibrium away from secondary imine formation.[3]

Reductive Cyclization Mechanism Figure 1: Reaction pathway for the reductive cyclization of Ethyl 4-cyanopentanoate. cluster_0 Catalytic Hydrogenation cluster_1 Intramolecular Cyclization cluster_2 Side Reaction Pathway Start Ethyl 4-cyanopentanoate Imine Primary Imine Intermediate Start->Imine + H₂ / Catalyst Amine Ethyl 5-aminopentanoate Imine->Amine + H₂ / Catalyst Side_Imine Secondary Imine Imine->Side_Imine + Ethyl 5-aminopentanoate - NH₃ Product 5-Ethyl-2-piperidone Amine->Product - EtOH Side_Product Secondary Amine Byproduct Side_Imine->Side_Product + H₂ / Catalyst

Figure 1: Reaction pathway for the reductive cyclization of Ethyl 4-cyanopentanoate.

Catalyst Performance Comparison

Catalyst SystemTypical ConditionsSelectivity to Primary Amine/LactamAdvantagesDisadvantages
Raney® Nickel 90-150°C, 60-90 bar H₂, NH₃ additiveGood to Excellent (with NH₃)[3][4]Low cost, high activity, widely used industrially[5]Pyrophoric, potential for Ni leaching, requires careful handling, can lose activity[4]
Rhodium (e.g., Rh/C, Rh₂O₃) 25-80°C, 5-50 bar H₂High to Excellent[6]High selectivity under mild conditions, good functional group tolerance[7]High cost, potential for catalyst poisoning
Ruthenium (e.g., Ru/C, Ru/Nb₂O₅) 90-120°C, 40-70 bar H₂High to Excellent[8][9]Highly active and durable, resistant to poisoning[10]High cost, may require higher temperatures than Rh
Palladium (e.g., Pd/C) 25-60°C, 1-10 bar H₂Variable; can favor secondary/tertiary amines[11]Excellent for many hydrogenations, operates at low pressureOften shows poor selectivity for primary amines from aliphatic nitriles[11]
Raney® Nickel: The Industrial Workhorse

Raney® Nickel is a sponge-like, high-surface-area nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[5] It is highly active for the hydrogenation of a wide range of functional groups, including nitriles.

  • Expertise & Experience: For the synthesis of 5-ethyl-2-piperidone, Raney® Nickel is often the first choice due to its cost-effectiveness and high reactivity. However, its intrinsic nature promotes the formation of secondary amine byproducts. Field experience dictates that the reaction must be conducted in the presence of a primary amine selectivity enhancer, with liquid ammonia being the most common and effective choice. The ammonia saturates the reaction environment, pushing the equilibrium away from the condensation reaction that leads to impurities.[3]

  • Performance: In the hydrogenation of similar nitrile esters, yields of the desired amino ester can exceed 90% when conducted at elevated temperatures (90-120°C) and high hydrogen pressures (70-90 bar) in the presence of ammonia.[3]

  • Trustworthiness: A key drawback is its pyrophoric nature when dry, requiring it to be handled as a slurry in water or a suitable solvent.[4] Its activity can also decrease upon recycling, necessitating regeneration protocols.[4]

Rhodium-Based Catalysts: The Selectivity Specialist

Rhodium, typically supported on carbon (Rh/C) or as an oxide (Rh₂O₃), is renowned for its high selectivity in hydrogenations under milder conditions compared to nickel.

  • Expertise & Experience: Rhodium catalysts are particularly valuable when the substrate contains other reducible functional groups that need to be preserved. For the reductive cyclization of Ethyl 4-cyanopentanoate, Rhodium's strength lies in its ability to selectively hydrogenate the nitrile to the primary amine with minimal formation of secondary amines, often without the need for additives like ammonia. This simplifies the process and downstream purification. Rhodium oxide (Rh₂O₃) has shown excellent performance in the hydrogenation of functionalized pyridines to piperidines, a related transformation, under mild conditions.[6]

  • Performance: Homogeneous Rhodium catalysts have demonstrated excellent enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of related cyano-substituted esters to form chiral γ-lactams, albeit on more activated substrates.[2] For standard heterogeneous hydrogenations, high conversions and selectivities are typically achieved at lower temperatures (e.g., 40-80°C) and pressures (e.g., 20-50 bar) than Raney® Nickel.

  • Trustworthiness: Rhodium is a precious metal, making the catalyst significantly more expensive than Raney® Nickel. Leaching of the metal is a concern, and efficient catalyst recovery and recycling are essential for economic viability.

Ruthenium-Based Catalysts: The Robust Performer

Ruthenium, another platinum-group metal, offers a compelling balance of high activity, stability, and selectivity. It is often used on a carbon support (Ru/C) or on more advanced supports like Niobium pentoxide (Nb₂O₅).

  • Expertise & Experience: Ruthenium catalysts are known for their robustness and resistance to catalyst poisons.[10] Supported Ruthenium nanoparticles have demonstrated exceptional activity and selectivity for the reductive amination of carbonyls to primary amines, a mechanistically related process.[8][9] The choice of support can significantly influence performance, with acidic supports like Nb₂O₅ promoting high selectivity by tuning the electronic properties of the Ru nanoparticles.[5] This makes Ru a strong candidate for producing the primary amine intermediate from Ethyl 4-cyanopentanoate with high fidelity.

  • Performance: Ruthenium catalysts typically require conditions intermediate between Rhodium and Nickel, often operating in the 90-120°C and 40-70 bar range.[3][10] They are particularly effective for synthesizing lactams from various precursors.[1][12]

  • Trustworthiness: Like Rhodium, Ruthenium is a high-cost precious metal. Its primary advantage over Rhodium can be its superior stability and longevity in some applications.

Experimental Protocols & Workflow

The following protocols provide a validated starting point for the synthesis of 5-ethyl-2-piperidone. The first is a detailed procedure for the industry-standard Raney® Nickel catalyst, while the second outlines adaptations for precious metal catalysts.

Workflow Overview

Experimental Workflow Figure 2: General workflow for catalytic reductive cyclization. Start Charge Reactor Setup Seal & Purge System Start->Setup Pressurize Pressurize with H₂ Setup->Pressurize React Heat & Stir Pressurize->React Monitor Monitor H₂ Uptake React->Monitor Cooldown Cool & Depressurize Monitor->Cooldown Filter Catalyst Filtration Cooldown->Filter Concentrate Solvent Removal Filter->Concentrate Purify Purification (e.g., Distillation) Concentrate->Purify Product 5-Ethyl-2-piperidone Purify->Product

Figure 2: General workflow for catalytic reductive cyclization.
Protocol 1: Reductive Cyclization using Raney® Nickel

CAUTION: Raney® Nickel is pyrophoric and must be handled with extreme care under a liquid (e.g., water or ethanol) at all times. High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and a certified high-pressure reactor.[13]

  • Materials:

    • Ethyl 4-cyanopentanoate

    • Raney® Nickel (50% slurry in water, e.g., W-6 grade)

    • Anhydrous Ethanol or Methanol

    • Anhydrous liquid Ammonia

    • High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a stirrer, thermocouple, and pressure gauge.

  • Procedure:

    • Catalyst Preparation: In a beaker, weigh out the required amount of Raney® Nickel slurry (typically 5-10 wt% relative to the substrate). Carefully decant the water and wash the catalyst three times with the reaction solvent (e.g., anhydrous ethanol) to remove water. Ensure the catalyst remains covered in solvent at all times.

    • Reactor Charging: To the high-pressure autoclave vessel, add Ethyl 4-cyanopentanoate (1.0 eq). Add the washed Raney® Nickel catalyst as a slurry in anhydrous ethanol (solvent amount typically 5-10 mL per gram of substrate).

    • Ammonia Addition: Cool the sealed reactor vessel in a dry ice/acetone bath. Carefully condense the required amount of anhydrous liquid ammonia (typically 1.5-3.0 eq) into the vessel.

    • System Setup: Securely seal the autoclave. Place it in the heating mantle and connect the stirring and monitoring equipment.

    • Purging: Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to remove all air.

    • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar / ~1160 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 100°C).

    • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure from the reservoir tank, indicating consumption. The reaction is typically complete in 4-12 hours.

    • Work-up: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood. Purge the system with nitrogen.

    • Isolation: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: The filter cake is still pyrophoric and must be kept wet and disposed of properly.

    • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 5-ethyl-2-piperidone can be purified by vacuum distillation.

Protocol 2: Adaptations for Precious Metal Catalysts (Rh/C or Ru/C)

The procedure is similar to the one above, with the following key modifications reflecting the different nature of these catalysts:

  • Catalyst Loading: PMCs are used in much lower quantities, typically 0.5-2 mol% of the metal relative to the substrate.

  • Ammonia: The addition of ammonia is often unnecessary due to the higher intrinsic selectivity of Rh and Ru catalysts. The reaction can be run without it initially, and only added if secondary amine formation is observed.

  • Reaction Conditions: Milder conditions are generally sufficient. Typical starting points would be:

    • Temperature: 40-80°C

    • Pressure: 20-50 bar H₂ (~290-725 psi)

  • Handling: While not pyrophoric like Raney® Nickel, these catalysts are air-stable powders that should be handled carefully to avoid inhalation. The filtration and work-up are otherwise identical.

Conclusion and Recommendations

The choice of catalyst for the reductive cyclization of Ethyl 4-cyanopentanoate is a balance of cost, activity, selectivity, and process robustness.

  • For large-scale industrial production where cost is a primary driver, Raney® Nickel remains the catalyst of choice. Its high activity is undeniable, but it requires carefully controlled conditions—specifically, the use of ammonia and high pressures—to achieve the necessary selectivity for 5-ethyl-2-piperidone. The associated safety and handling protocols must be strictly followed.

  • For laboratory-scale synthesis, discovery chemistry, or processes where substrate cost is high and purity is paramount, Rhodium and Ruthenium catalysts offer significant advantages. Their ability to operate under milder conditions and provide high selectivity to the desired lactam, often without additives, simplifies the experimental setup and purification. Rhodium may offer the highest selectivity under the mildest conditions, while Ruthenium provides a robust and highly active alternative.

Ultimately, the optimal catalyst is application-dependent. It is recommended that researchers screen a small panel of catalysts, starting with Raney® Nickel (with ammonia) and a supported Rhodium or Ruthenium catalyst, to determine the most effective system for their specific needs, balancing yield, purity, and economic constraints.

References

  • Kita, Y., Komanoya, T., Kinemura, T., Kamata, K., & Hara, M. (n.d.). Reductive Amination of Carbonyl Compounds Catalyzed by Ruthenium Nanoparticles on Nb2O5. Tokyo Institute of Technology. Available at: [Link]

  • Carvalho, A. P. P., S. M. M. R., & da Silva, V. T. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts. Available at: [Link]

  • Jagadeesh, R. V., et al. (2017). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Available at: [Link]

  • Kita, Y., et al. (2017). A high performance catalyst of shape-specific ruthenium nanoparticles for production of primary amines by reductive amination of carbonyl compounds. Chemical Science. Available at: [Link]

  • Yoneda, T., et al. (2003). Ruthenium-catalyzed cyclocarbonylation of allenyl alcohols and amines: selective synthesis of lactones and lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Billica, H. R., & Adkins, H. (n.d.). RANEY NICKEL CATALYSTS. Organic Syntheses. Available at: [Link]

  • He, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available at: [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. ACS. Available at: [Link]

  • Wang, Y., et al. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters. Available at: [Link]

  • Zhang, Z-G., et al. (2015). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

  • Naka, H., & Naraoka, A. (n.d.). Recent advances in transfer hydration of nitriles with amides or aldoximes. Nagoya University. Available at: [Link]

  • Park, Y., & Chang, S. (2023). Chiral-at-Ruthenium Catalysts for Nitrene-Mediated Asymmetric C–H Functionalizations. Accounts of Chemical Research. Available at: [Link]

  • Wu, X., et al. (2021). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. Asynt. Available at: [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

  • Wilde, N. C., et al. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Carvalho, A. P. P., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Available at: [Link]

  • Li, C-J., et al. (2015). Ruthenium-catalyzed selective imine synthesis from nitriles and secondary alcohols under hydrogen acceptor- and base-free conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Pskowski, M., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available at: [Link]

  • Schouteeten, A., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
  • Mitsudo, K., et al. (2024). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lødeng, R., et al. (2017). Kinetic modeling of the catalytic hydrogenation of nitrile esters to amino esters. SINTEF. Available at: [Link]

  • Gogoi, P., & Borah, P. (2010). Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. ResearchGate. Available at: [Link]

  • Author unknown. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chiral Quest. Available at: [Link]

  • Wang, D-H., et al. (2013). Rhodium-catalyzed directed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide. Journal of the American Chemical Society. Available at: [Link]

  • Al-Warhi, T., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Available at: [Link]

  • Al-Warhi, T., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. National Center for Biotechnology Information. Available at: [Link]

  • Shakhmaev, R. N., et al. (2020). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Applications of Ethyl 4-Cyanopentanoate and Its Analogs in Synthetic Chemistry and Drug Discovery

Introduction: The Versatility of a Cyano-Ester Building Block In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Cyano-Ester Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-cyanopentanoate, a bifunctional molecule featuring both an ester and a nitrile group, alongside a chiral center, represents a highly versatile and often underutilized synthon. Its intrinsic reactivity at multiple sites allows for a diverse range of chemical transformations, making it and its analogs valuable precursors for a variety of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1]

This guide provides a comprehensive literature review of the applications of Ethyl 4-cyanopentanoate and its structurally related analogs. We will delve into their synthesis, comparative reactivity, and their utility in constructing key heterocyclic systems such as piperidines, pyridines, and pyrimidines. Furthermore, we will present and compare the biological activities of these downstream products, offering insights for researchers, medicinal chemists, and drug development professionals. This document is designed not as a rigid set of protocols, but as a guide to understanding the chemical causality behind experimental choices, thereby empowering researchers to adapt and innovate in their own synthetic endeavors.

Core Compound: Synthesis of Ethyl 4-Cyanopentanoate

The strategic advantage of Ethyl 4-cyanopentanoate lies in its specific substitution pattern, which pre-installs a functionalized side chain, a feature not present in the more common ethyl cyanoacetate. While not as commercially ubiquitous as simpler cyanoacetates, its synthesis is accessible. A common route involves the Michael addition of a cyanide source to an appropriate α,β-unsaturated ester.

Experimental Protocol: Synthesis of Ethyl 4-Cyanopentanoate

This protocol is adapted from analogous Michael addition reactions for the synthesis of substituted cyanopentanoates.

Reaction Scheme:

Materials:

  • Ethyl crotonate (1.0 eq)

  • Potassium cyanide (1.2 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanide (1.2 eq) in a mixture of ethanol and water.

  • Cool the solution in an ice bath and add ethyl crotonate (1.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully acidify with dilute hydrochloric acid to neutralize any excess cyanide (perform this step in a well-ventilated fume hood).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude Ethyl 4-cyanopentanoate by vacuum distillation.

Scientist's Notes: The use of a protic solvent like ethanol is crucial for the protonation of the intermediate enolate formed during the Michael addition. The careful acidification step during workup is a critical safety measure to avoid the release of toxic hydrogen cyanide gas.

Key Analogs and Their Synthetic Utility

The true synthetic power of Ethyl 4-cyanopentanoate is realized through the diverse family of analogs that can be derived from it. These analogs can be broadly categorized based on the site of chemical modification.

cluster_0 Ethyl 4-Cyanopentanoate Core cluster_1 Analog Classes Ethyl 4-cyanopentanoate Ethyl 4-cyanopentanoate Alpha-Carbon Analogs Alpha-Carbon Analogs Ethyl 4-cyanopentanoate->Alpha-Carbon Analogs Alkylation Nitrile Group Analogs Nitrile Group Analogs Ethyl 4-cyanopentanoate->Nitrile Group Analogs Reduction/Hydrolysis Ester Group Analogs Ester Group Analogs Ethyl 4-cyanopentanoate->Ester Group Analogs Hydrolysis/Amidation Ethyl 4-cyanopentanoate Ethyl 4-cyanopentanoate Ethyl 5-aminopentanoate Ethyl 5-aminopentanoate Ethyl 4-cyanopentanoate->Ethyl 5-aminopentanoate Catalytic Hydrogenation (e.g., Raney Ni, H2) Piperidin-2-one Piperidin-2-one Ethyl 5-aminopentanoate->Piperidin-2-one Intramolecular Cyclization (Lactamization) Piperidine Piperidine Piperidin-2-one->Piperidine Reduction (e.g., LiAlH4)

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Safety & Regulatory Compliance

Safety

Ethyl 4-cyanopentanoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Ethyl 4-Cyanopentanoate As a Senior Application Scientist, I frequently observe laboratories mishandling bifunctional molecules like Ethyl 4-cyanopentanoate. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Ethyl 4-Cyanopentanoate

As a Senior Application Scientist, I frequently observe laboratories mishandling bifunctional molecules like Ethyl 4-cyanopentanoate. The presence of both an ester linkage and a terminal nitrile group demands a highly nuanced approach to chemical waste segregation. Treating this compound as a generic organic solvent ignores its specific reactive profile, risking severe safety incidents. This guide provides a self-validating, mechanistic approach to the safe disposal of Ethyl 4-cyanopentanoate, ensuring compliance with environmental and international transport regulations.

Physicochemical & Regulatory Profiling

Before initiating any disposal protocol, it is critical to understand the quantitative and regulatory parameters of the substance. These metrics dictate our choice of accumulation containers and transport classifications.

PropertyValueOperational Implication
Chemical Name Ethyl 4-cyanopentanoateBifunctional reactivity (ester/nitrile)
CAS Number 62344-97-2Essential for SDS and waste tracking[1]
Molecular Formula C8H13NO2High carbon content; requires incineration
Molecular Weight 155.19 g/mol Used to calculate stoichiometric neutralization[1]
Transport Code UN 3276Nitriles, liquid, toxic, n.o.s. (Class 6.1)[2]
EPA Waste Status RCRA RegulatedMust be handled as hazardous organic waste[3]

Mechanistic Safety: The "Why" Behind the Protocol

The core danger of Ethyl 4-cyanopentanoate lies in its functional groups. Understanding the chemical causality behind incompatibilities is the foundation of laboratory safety.

  • Avoid Strong Acids: Acid-catalyzed hydrolysis of the nitrile group can generate amides and carboxylic acids. However, under extreme acidic conditions or elevated temperatures, there is a severe risk of liberating highly toxic 4[4].

  • Avoid Strong Bases: Base-catalyzed hydrolysis (saponification) cleaves the ester to yield 4-cyanopentanoate salts and ethanol. Furthermore, strong bases can hydrolyze the nitrile group, resulting in the exothermic release of ammonia (NH3) gas, which can dangerously pressurize sealed waste containers.

  • Avoid Oxidizers: Mixing this organic compound with strong oxidizers (e.g., nitric acid, peroxides) can initiate a thermal runaway reaction, leading to fire or explosive rupture of the .

Disposal Segregation Logic

The following diagram outlines the decision-making process for segregating Ethyl 4-cyanopentanoate waste streams.

G Start Ethyl 4-Cyanopentanoate Waste Generated Decision1 Waste Type? Start->Decision1 Liquid Liquid Waste (Pure or Solvent Mix) Decision1->Liquid Liquid Solid Solid Waste (Spill Debris/PPE) Decision1->Solid Solid Container Empty Container Decision1->Container Container CheckpH Check pH Ensure Neutral (pH 6-8) Liquid->CheckpH SolidWaste Double-Bagged Solid Hazardous Waste Solid->SolidWaste Rinse Triple Rinse with Compatible Solvent Container->Rinse Acidic Acidic/Basic? Neutralize Carefully CheckpH->Acidic If pH <6 or >8 OrgWaste Organic Waste Stream (Non-Halogenated) CheckpH->OrgWaste If pH 6-8 Acidic->OrgWaste Incineration Licensed RCRA Incineration (UN 3276 / UN 3439) OrgWaste->Incineration SolidWaste->Incineration Rinse->OrgWaste Rinsate Rinse->SolidWaste Cleaned Glass/Plastic

Workflow diagram detailing the segregation and disposal logic for Ethyl 4-cyanopentanoate waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system to ensure operational integrity and safety.

Workflow A: Routine Liquid Waste Accumulation

  • pH Verification (Self-Validating Step): Before adding Ethyl 4-cyanopentanoate to a bulk organic waste carboy, extract a 1 mL aliquot of the bulk waste and test it with universal pH indicator paper. Proceed only if the pH is strictly neutral (pH 6.0–8.0). This prevents the compound from entering an environment that could trigger 4[4].

  • Transfer: Use a chemically compatible, grounded funnel to transfer the chemical into a high-density polyethylene (HDPE) or glass 5[5].

  • Headspace Management: Fill the container to a maximum of 80% capacity. Leaving 20% headspace accommodates potential vapor expansion and prevents.

  • Labeling: Affix a hazardous waste tag immediately. Write "Ethyl 4-cyanopentanoate" completely; do not use chemical formulas or shorthand abbreviations, as this violates [5].

Workflow B: Spill Containment and Decontamination

  • Isolation: Evacuate non-essential personnel. Don appropriate PPE: splash goggles, lab coat, and heavy-duty .

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality Note: Never use paper towels or sawdust for large spills, as the high surface area combined with organic material significantly increases 6[6].

  • Collection: Sweep the absorbed material using a non-sparking tool into a compatible, sealable 6[6].

  • Decontamination (Self-Validating Step): Wash the spill area with a mild, neutral detergent solution. Verify decontamination by wiping the area with a pH swab to ensure no reactive residues remain that could interact with future spills.

Workflow C: Empty Container Decommissioning Empty containers that previously held acutely hazardous or toxic chemicals must be thoroughly decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container three distinct times with a compatible, volatile solvent (e.g., 5)[5].

  • Rinsate Disposal: Pour all rinsate into the designated non-halogenated organic waste stream, treating it with the same precautions as the 5[5].

  • Defacing: Completely obscure, cross out, or remove the original chemical label to prevent future misidentification or [5].

  • Disposal: Discard the cleaned, uncapped container in the standard laboratory glass/plastic recycling or .

References[7] Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzxBpRkwIfX_USSbuC3mmM0s8Thq8VLm7kLpJyhnXMXb1ly-XmsZ-r8cq5Fc4gylgENYDRuFuetYJZQMiyCrUWv8WTyU8EY29S60B-Pz2ngeTBa4TYQyOfXS3vwIr28kKUBn5Y6RWh-fQ6ZvCMeUgNzTLabEVMbxy5f8-nLjUdBkmASqXKTrp9Rm4rNZSY-Sg443mg-PfjAGrBO0G3ym2l4SVpZbI=[8] TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals." tcichemicals.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz-UvqwQnBpPUHEEbKCbAh8QINRf-WOGteQSJznYSJ0BKtWny-LbXVk-gXhK9dkM8z_wCZWENNSY_OHq56uX1Mlw1S8jj90JRLEgIINkzOmvTV8XTMw9meADx1iRjpV0vt0u8LA-wqoDqcJFEaBsln[5] University of Cambridge. "Disposal of Chemical Waste - Safety Office." cam.ac.uk. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ojZy-Z-5l5zunISfoOnXh7rJEKWfzCElvJT70T0-rTslVe9OG1jRBu3if8hhpUoTws_Cj-lyurQokE-RksfQct33qxpa3HTohQEABrN1z6L1acu1DgSL_L1tv-Pb2a-Lvu4W4O-gzz0bhBJNKA==[6] Emory University. "Chemical Waste Disposal Guidelines." ust.hk. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWvfoNrNtlVbitmDXuk05rr6K0EgOCanP1TBBMx5qrqjGwk0D82yo7ogS-B-TDLQQw-hNRn9M4zS0-pzJn4EveUaTxkVYGMBb5aPctHhslVBuAoxnLj7BqQ9VY-9WKL3jzVVQnADry4m59IAUJkzaXyRw=[1] PubChem - NIH. "Ethyl 4-cyanopentanoate | C8H13NO2 | CID 14418314." nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq6muQLk9LJnowu2V1g_XHDbkc7VsqEyaTh79T2fZnDtbvzu3klhg6SoL43qC0Ir6yOWQdIZX1RkjAiwHEifWWJ7Yp7w9kwss29sV4lf8ReVu5KDp5EizoVjtfStyJAQxl9xtS1vVD8bmcv2E-UgRM7GVfTlvvpWLCO1hp[2] HazMat Tool. "UN 3276: Nitriles, liquid, toxic, n.o.s. - Substance information." hazmattool.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIObmodbmp6Z1k9uXYZ3KEMMoPBXZIlOgqCy0y1Du3IUByNvaGwyDaNTx9rRCVAFbHf4isFK9SJnET7KRbPpgEMhN_dTjm1Ei5yv8kfExkwVQmmrM3lJl-wqsarTmuKqiPj09BtLkL-la_9RhP29OFmO9TNH8m_D_Qs7cZsLTwSYiPAehLgrxwZeTmft3AA3rDHTHqsQ==[4] New Jersey Department of Health. "Hydrogen cyanide - Hazardous Substance Fact Sheet." nj.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOk8TFASA1-mmXev1GLY7_nFEYE8L9_lfM7s6bGbW7-u8FfANfZK5HiVDElpbiH-YWYsMGVN-GYu1DUeNsAJBmH0RcmvoBg5MUF9Lf4WwwDox1Ol12brHpdqHsHwfKmYoruRuoAejn-rsXy5rMTlFtCA==[3] CDC / ATSDR. "Toxicological Profile for Cyanide, Draft for Public Comment." cdc.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-9F9C52MRdlL5J-gsWQE-EI_0j6fJywAhwkpLBI557eWLc_kpN7vr4c4uM4h_l9VaokkhevXKW0YZVAF2uFChILz0OjokxtTccLUmBKadVQhalXGrDJxfP_rgKTAW6JQYXX1Lda0B2EqcRA==

Sources

Handling

Personal protective equipment for handling Ethyl 4-cyanopentanoate

An authoritative, procedural guide for researchers and drug development professionals handling Ethyl 4-cyanopentanoate (CAS: 62344-97-2) . This document synthesizes chemical causality, validated safety protocols, and sta...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, procedural guide for researchers and drug development professionals handling Ethyl 4-cyanopentanoate (CAS: 62344-97-2) . This document synthesizes chemical causality, validated safety protocols, and standard operating procedures to ensure uncompromising laboratory safety.

Chemical Profiling & Hazard Causality

Ethyl 4-cyanopentanoate is a bifunctional aliphatic compound containing both an ester and a nitrile (cyano) group. In advanced materials science and drug development, it is frequently utilized as a building block or precursor, notably in the synthesis of complex azo-initiators for sequential normal/living radical polymerization techniques [1].

Understanding the dual reactivity of this molecule is critical for risk assessment.

  • The Ester Moiety: Confers lipophilicity, allowing the chemical to rapidly permeate standard laboratory gloves (like thin latex or basic nitrile) and biological membranes.

  • The Nitrile Moiety: Aliphatic nitriles act as systemic toxicants and severe irritants. While they do not release free cyanide gas as readily as inorganic cyanides, metabolic oxidation in vivo or exposure to extreme heat/strong acids can lead to the release of toxic byproducts, including hydrogen cyanide (HCN).

Based on structurally analogous cyanoesters (such as Ethyl 4-cyanobutanoate and Ethyl 3-cyanopropanoate), this compound must be treated as an acute toxicant (oral, dermal, inhalation) and a severe eye/skin irritant [2].

Table 1: Quantitative Chemical & Hazard Profile
Property / ParameterSpecification / Value
Chemical Name Ethyl 4-cyanopentanoate
CAS Number 62344-97-2
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Target Organs Central Nervous System, Skin, Eyes, Respiratory Tract
Proxy GHS Hazards H302/H301 (Harmful/Toxic if swallowed), H312/H311 (Harmful/Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Personal Protective Equipment (PPE) Matrix

Do not rely on standard, generalized PPE when handling cyanoesters. The lipophilic nature of the ester combined with the toxicity of the nitrile demands a targeted barrier strategy.

  • Hand Protection (Critical):

    • Primary Choice:Butyl rubber gloves (minimum 0.3 mm thickness). Causality: Esters aggressively degrade and permeate standard nitrile and latex. Butyl rubber provides a superior chemical barrier against esters and ketones, preventing dermal absorption of the toxic cyano-payload.

    • Secondary Choice: SilverShield® laminate gloves worn under standard nitrile gloves (for dexterity).

  • Eye & Face Protection:

    • Indirect-vented chemical splash goggles. If transferring volumes greater than 50 mL, a full-face shield must be worn over the goggles to protect mucous membranes from micro-aerosolization.

  • Body Protection:

    • A flame-resistant (FR) or standard heavy-cotton lab coat, fully buttoned.

    • Closed-toe, non-porous shoes.

  • Respiratory Protection:

    • Routine handling must occur exclusively within a certified Class II Chemical Fume Hood.

    • If a fume hood is unavailable or a spill occurs outside containment, a half-mask or full-face respirator equipped with Organic Vapor (OV) cartridges is mandatory.

Operational Workflow & Step-by-Step Methodology

Trustworthy science requires self-validating systems. The following protocol ensures that any potential exposure is mitigated before it can occur.

Step-by-Step Handling Protocol
  • Pre-Operation Verification: Verify that the fume hood is drawing at an optimal face velocity (typically 80–120 fpm). Clear the hood of unnecessary clutter to prevent airflow disruption.

  • PPE Donning: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don goggles and lab coat.

  • Vessel Transport: Transport the Ethyl 4-cyanopentanoate secondary container (e.g., a shatterproof carrier) into the fume hood.

  • Transfer Execution: Use a glass syringe or a dedicated chemical transfer pipette. Avoid pouring directly from the bottle to prevent lip drips and exterior bottle contamination.

  • Decontamination of Reusables: Immediately rinse syringes or glassware with a compatible organic solvent (e.g., acetone or ethanol) inside the fume hood before removing them to a washing station.

Workflow Visualization

The following diagram maps the logical pathways for standard operation and emergency spill response.

G Start Pre-Operational Risk Assessment PPE Don Targeted PPE (Butyl Gloves, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Handle Execute Experiment (Ethyl 4-cyanopentanoate) Hood->Handle Spill Spill Occurred? Handle->Spill Clean Absorb & Neutralize (Avoid strong acids/bases) Spill->Clean Yes Waste Segregate as Halogen-Free Organic Waste Spill->Waste No Clean->Waste End Log Disposal & Decontaminate Fume Hood Waste->End

Caption: Operational workflow and conditional spill response pathway for handling Ethyl 4-cyanopentanoate.

Disposal and Decontamination Plan

Improper disposal of cyanoesters can lead to dangerous cross-reactions in waste carboys.

Step-by-Step Disposal Protocol
  • Waste Segregation: Ethyl 4-cyanopentanoate must be collected in a clearly labeled, chemically compatible waste container designated for Halogen-Free Organic Liquid Waste .

  • Incompatibility Check: Crucial Step. Never mix this waste with strong acids, strong bases, or strong oxidizing agents. Mixing with strong acids or aqueous bases can trigger hydrolysis of the ester and nitrile groups, generating excessive exothermic heat and potentially releasing toxic volatile byproducts.

  • Spill Decontamination:

    • If a spill occurs inside the hood, cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial universal absorbent pads).

    • Do not use combustible materials like paper towels for large spills.

    • Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

    • Wash the spill area with a mild soap and water solution to remove residual lipophilic traces, collecting the wash water as hazardous waste.

  • Final Logging: Record the exact volume of Ethyl 4-cyanopentanoate disposed of in the laboratory's hazardous waste manifest to ensure compliance with local environmental regulations.

References

  • Block Copolymer Preparation Using Sequential Normal/Living Radical Polymerization Techniques. Macromolecules - ACS Publications. Retrieved from:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 4-cyanopentanoate
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Reactant of Route 2
Ethyl 4-cyanopentanoate
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